molecular formula C22H27ClN4O5 B610847 (S,S)-Sinogliatin

(S,S)-Sinogliatin

カタログ番号: B610847
分子量: 462.9 g/mol
InChIキー: HMUMWSORCUWQJO-YJBOKZPZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide is a potent and selective bifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to target the BTB domain of the KEAP1 protein. This compound functions by recruiting KEAP1, a component of the Cullin 3 E3 ubiquitin ligase complex, to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins of interest. Its molecular structure incorporates a VHL ligand, derived from the (S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl) moiety, which is known to bind the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, a common strategy in PROTAC design for inducing targeted protein degradation. The primary research application of this compound is in chemical biology and drug discovery, particularly in the study of KEAP1-NRF2 pathway dynamics, oxidative stress response, and the development of novel therapeutic strategies for conditions like cancer and neurodegenerative diseases. By enabling the targeted degradation of specific proteins, it provides a powerful tool for probing protein function, validating drug targets, and understanding the consequences of protein loss in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,S)-Sinogliatin's Allosteric Activation of Glucokinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator (GKA) that has shown significant promise in the treatment of type 2 diabetes mellitus (T2DM).[1][2] As a cornerstone of glucose homeostasis, glucokinase (GK) serves as a glucose sensor in pancreatic β-cells and a gatekeeper of glucose metabolism in the liver.[3] this compound allosterically activates GK, enhancing its function and thereby improving glycemic control. This technical guide provides an in-depth exploration of the mechanism of action of this compound on glucokinase, detailing its kinetic effects, the experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3] Unlike other hexokinases, GK has a low affinity for glucose (S0.5 of ~8 mM), exhibits sigmoidal kinetics, and is not inhibited by its product, glucose-6-phosphate. These unique kinetic properties allow GK to function as a sensitive glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.

In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis, thereby regulating hepatic glucose uptake and production. The critical role of GK in glucose homeostasis is underscored by the fact that loss-of-function mutations in the GK gene lead to hyperglycemia, while gain-of-function mutations result in congenital hyperinsulinemic hypoglycemia.[3]

Mechanism of Action of this compound

This compound is a potent, orally bioavailable, allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity.

Allosteric Binding and Conformational Change

This compound binds to a pocket on the surface of the glucokinase enzyme that is accessible in the "closed" or active conformation.[4] This binding stabilizes the active conformation, thereby increasing the enzyme's affinity for glucose and its maximal velocity (Vmax).[4] This mechanism differs from some earlier-generation GKAs that could bind to both open and closed conformations, leading to a less glucose-dependent activation and a higher risk of hypoglycemia.[4]

The allosteric binding of this compound primarily involves interactions with specific amino acid residues, including Arginine 63 (R63).[4] This interaction facilitates the transition from the low-affinity "open" state to the high-affinity "closed" state, effectively lowering the energy barrier for this transition.[4]

cluster_0 Glucokinase States GK_Open GK (Open, Low Affinity) GK_Closed GK (Closed, High Affinity) GK_Open->GK_Closed Conformational Equilibrium GK_Closed->GK_Open GK_Substrate GK-Glucose Complex GK_Closed->GK_Substrate + Glucose GK_Activated_Complex GK-Glucose-(S,S)-Sinogliatin (Fully Active) GK_Substrate->GK_Activated_Complex + this compound Product Glucose-6-Phosphate GK_Substrate->Product Phosphorylation GK_Activator This compound GK_Activated_Complex->Product Enhanced Phosphorylation cluster_1 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 GK Glucokinase GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation SS_Sino This compound SS_Sino->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP KATP KATP Channel ATP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Ca2+ Ca2+ Depolarization->Ca2+ Ca2 Ca2+ Influx Insulin_Secretion Insulin Secretion Ca2+->Insulin_Secretion cluster_2 Glucokinase Activity Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrates, Enzymes) Dispense_Activator Dispense this compound and Controls into Plate Prepare_Reagents->Dispense_Activator Add_Reaction_Mix Add Reaction Mix (Glucose, ATP, NADP+, G6PDH) Dispense_Activator->Add_Reaction_Mix Initiate_Reaction Initiate Reaction with Glucokinase Add_Reaction_Mix->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Absorbance/Fluorescence) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (Calculate V, S0.5, Vmax, AC50) Kinetic_Measurement->Data_Analysis

References

(S,S)-Sinogliatin: A Deep Dive into its Role as a Glucokinase Activator in Glucose Sensing and Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,S)-Sinogliatin, also known as Dorzagliatin, is a novel, first-in-class, dual-acting glucokinase activator (GKA) that has emerged as a promising therapeutic agent for type 2 diabetes (T2DM). By allosterically activating glucokinase (GK), a pivotal enzyme in glucose metabolism, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose uptake and glycogen synthesis in the liver. This dual mechanism of action addresses the core pathophysiological defects of T2DM: impaired insulin secretion and increased hepatic glucose output. This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining experimental protocols used in its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Introduction: The Glucokinase Target

Glucokinase (GK), or hexokinase IV, functions as the primary glucose sensor in the body, playing a critical role in maintaining glucose homeostasis.[1][2] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate (G6P), allowing it to respond dynamically to changes in blood glucose levels within the physiological range.[3] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2] In the liver, GK facilitates the conversion of glucose to G6P, leading to glycogen synthesis and reduced hepatic glucose production.[4] In patients with T2DM, GK expression and activity are often impaired, contributing to defective glucose sensing and hyperglycemia.[5] this compound is a small molecule GKA designed to restore the normal function of GK.[6][7]

Mechanism of Action of this compound

This compound is a dual-acting GKA, targeting both pancreatic and hepatic GK.[4] It binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[8][9]

Pancreatic Action: Enhancing Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, the activation of GK by this compound leads to increased glucose phosphorylation. This initiates a cascade of events, including a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of calcium ions, ultimately resulting in enhanced GSIS in a glucose-dependent manner.[7] This glucose-dependent action is crucial as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[10]

Hepatic Action: Regulating Hepatic Glucose Metabolism

In the liver, this compound promotes the dissociation of GK from its inhibitory protein, the glucokinase regulatory protein (GKRP), especially when glucose levels are elevated.[4] The activated GK then phosphorylates glucose to G6P, which is subsequently converted to glycogen for storage, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[4][8]

The signaling pathway for this compound's action is depicted below:

Signaling Pathway of this compound cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p enters cell GK_p Glucokinase (GK) GLUT2_p->GK_p Sinogliatin_p This compound Sinogliatin_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Metabolism_p Glycolysis & TCA Cycle G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l enters cell GK_l Glucokinase (GK) GLUT2_l->GK_l Sinogliatin_l This compound Sinogliatin_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates GKRP GKRP (inactive complex) GKRP->GK_l inhibits Glycogen Glycogen Synthesis G6P_l->Glycogen HGP ↓ Hepatic Glucose Production

Caption: Signaling Pathway of this compound in Pancreatic β-cells and Hepatocytes.

Quantitative Data from Clinical Trials

This compound has undergone several key clinical trials, including the SEED (monotherapy), DAWN (add-on to metformin), and DREAM (extension of SEED) studies, which have demonstrated its efficacy and safety.[6][7]

Table 1: Efficacy of this compound in Phase 3 Clinical Trials

Clinical TrialTreatment GroupBaseline HbA1c (%)Change in HbA1c from Baseline (%)Change in 2-hour Postprandial Glucose (mmol/L)Reference(s)
SEED (24 weeks)Dorzagliatin (75 mg BID)8.13 ± 0.55-1.07-2.83[6]
Placebo--0.50-
DAWN (24 weeks)Dorzagliatin (75 mg BID) + Metformin--1.02-5.45[7][11]
Placebo + Metformin--0.36-[12]
DREAM (46 weeks)Dorzagliatin Monotherapy---[7]
Time in Range (TIR)-Increased to 83.7%-[7]

Table 2: Effects of this compound on β-cell Function and Insulin Resistance

Clinical TrialParameterDorzagliatin GroupPlacebo GroupEstimated Treatment DifferenceReference(s)
DAWN (24 weeks)HOMA2-β Change3.821.402.43[13]
HOMA2-IRSignificant Improvement--[11]

Experimental Protocols

The clinical and preclinical evaluation of this compound has involved a range of sophisticated experimental protocols to assess its efficacy, mechanism of action, and safety.

In Vitro Glucokinase Activity Assay

This assay is fundamental to confirming the direct activating effect of this compound on the GK enzyme.

  • Principle: A common method is the NADP+-coupled spectrophotometric assay. Glucokinase phosphorylates glucose to G6P. Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is measured by absorbance at 340 nm, which is proportional to GK activity.[14]

  • Protocol Outline:

    • Recombinant human glucokinase is incubated with varying concentrations of this compound.

    • The reaction is initiated by adding a solution containing D-glucose, ATP, MgCl₂, and the coupling enzyme system (G6PDH and NADP+).

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Kinetic parameters such as EC₅₀ (half-maximal effective concentration), S₀.₅ (substrate concentration at half-maximal velocity), and Vmax (maximal velocity) are calculated.[14]

Glucokinase Activity Assay Workflow Start Start Incubate Incubate GK with This compound Start->Incubate Add_Substrates Add Glucose, ATP, MgCl₂, G6PDH, NADP+ Incubate->Add_Substrates Measure Monitor Absorbance at 340 nm Add_Substrates->Measure Analyze Calculate Kinetic Parameters (EC₅₀, S₀.₅, Vmax) Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro Glucokinase Activity Assay.

Human Islet Perifusion for Insulin Secretion

This ex vivo technique assesses the dynamic insulin secretory response of human pancreatic islets to glucose and GKAs.

  • Principle: Isolated human islets are placed in a perifusion chamber and continuously supplied with a buffer solution containing varying concentrations of glucose and the test compound. The effluent is collected at regular intervals to measure insulin concentration.[6][15]

  • Protocol Variations:

    • Glucose Step Protocol: Islets are exposed to stepwise increases in glucose concentration (e.g., from low to high glucose) in the presence or absence of this compound.[15]

    • Drug Ramp Protocol: The glucose concentration is held constant while the concentration of this compound is gradually increased.[6]

  • Data Analysis: The area under the curve (AUC) for insulin secretion is calculated to quantify the response.[15]

Human Islet Perifusion Workflow Start Isolate Human Islets Place_in_Chamber Place Islets in Perifusion Chamber Start->Place_in_Chamber Perifuse_Buffer Perifuse with Buffer (Varying Glucose & Drug Conc.) Place_in_Chamber->Perifuse_Buffer Collect_Effluent Collect Effluent Fractions Perifuse_Buffer->Collect_Effluent Measure_Insulin Measure Insulin Concentration (ELISA) Collect_Effluent->Measure_Insulin Analyze_Data Analyze Insulin Secretion Profile (AUC) Measure_Insulin->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Human Islet Perifusion Experiment.

Hyperglycemic Clamp Studies

This in vivo technique is the gold standard for assessing β-cell function and insulin secretion in response to a controlled hyperglycemic state.

  • Principle: The blood glucose level of a subject is rapidly raised to a specific hyperglycemic level (e.g., 12 mmol/L) and maintained at that level by a variable glucose infusion. The amount of glucose required to maintain hyperglycemia and the resulting insulin secretion are measured.[16][17]

  • Protocol Outline:

    • A single oral dose of this compound or placebo is administered.

    • A hyperglycemic clamp is initiated, typically for 2 hours.

    • Blood samples are collected at frequent intervals to measure plasma glucose, insulin, and C-peptide levels.

    • The insulin secretion rate (ISR) and β-cell glucose sensitivity (βCGS) are calculated.[17]

Homeostasis Model Assessment (HOMA2)

HOMA2 is a computer-based model used to quantify insulin resistance (HOMA2-IR) and β-cell function (HOMA2-β) from fasting plasma glucose and insulin (or C-peptide) concentrations.[18][19] This provides a non-invasive method to assess these parameters in large-scale clinical trials.

X-ray Crystallography

To understand the precise molecular interactions, the co-crystal structure of this compound bound to the GK enzyme was determined.

  • Protocol Outline:

    • Purified GK protein is crystallized in the apo (unbound) form.

    • The apo-GK crystals are soaked in a solution containing this compound to form the complex.

    • The complex crystals are subjected to X-ray diffraction.

    • The diffraction data is used to solve the three-dimensional atomic structure of the this compound-GK complex.[6]

This structural analysis has revealed that this compound binds to the allosteric site and stabilizes the closed, active conformation of GK.[6]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has a predictable dose-response relationship and linear pharmacokinetics over a therapeutic dose range.[13] Physiologically based pharmacokinetic (PBPK) modeling has been used to understand its metabolism, which is primarily mediated by CYP3A4, and to predict its behavior in different patient populations.[20]

In extensive clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[6][7] Importantly, the incidence of hypoglycemia has been low, which is consistent with its glucose-dependent mechanism of action.[11][12]

Conclusion

This compound represents a significant advancement in the treatment of T2DM. Its dual action as a glucokinase activator in both the pancreas and the liver addresses the fundamental defects in glucose sensing and homeostasis that characterize the disease. By enhancing glucose-stimulated insulin secretion and reducing hepatic glucose production in a glucose-dependent manner, this compound offers effective glycemic control with a low risk of hypoglycemia. The comprehensive data from in vitro, ex vivo, and in vivo studies, including large-scale clinical trials, provide a robust foundation for its therapeutic use. The detailed understanding of its mechanism of action, supported by structural biology, will also guide the development of next-generation glucokinase activators. As such, this compound is a valuable tool for researchers and a promising therapeutic option for clinicians and patients.

References

Preclinical Pharmacology of (S,S)-Sinogliatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

(S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator (GKA) that represents a novel therapeutic approach for Type 2 Diabetes (T2D). By allosterically activating glucokinase (GK), the body's primary glucose sensor, Sinogliatin enhances glucose-stimulated insulin secretion (GSIS) in the pancreas and promotes hepatic glucose uptake and glycogen synthesis. This dual mechanism addresses the core pathophysiological defects of T2D: impaired β-cell function and insulin resistance. Preclinical studies have demonstrated its glucose-dependent activity, favorable pharmacokinetic profile, and significant efficacy in animal models of diabetes. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental protocols used in its evaluation.

Mechanism of Action: Dual-Acting Glucokinase Activation

Glucokinase plays a pivotal role in maintaining glucose homeostasis. In pancreatic β-cells, it acts as the rate-limiting enzyme for glucose metabolism, which in turn triggers insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.[1]

This compound is a dual-acting GKA that targets both pancreatic and hepatic glucokinase.[2] It binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site, increasing the enzyme's affinity for glucose.[3] This action effectively restores the impaired glucose-sensing function characteristic of T2D.[4] A key feature of Sinogliatin is its glucose-dependent activity; it enhances GK activity more potently at higher glucose concentrations, which is hypothesized to reduce the risk of hypoglycemia compared to GKAs that are less glucose-sensitive.[5][6]

Signaling Pathway in Pancreatic β-Cells

The activation of glucokinase by Sinogliatin in pancreatic β-cells initiates a cascade of events leading to insulin exocytosis. This process is crucial for the physiological response to postprandial hyperglycemia.

GKA_Insulin_Secretion cluster_membrane β-Cell Membrane cluster_cell GLUT2 GLUT2 Transporter Glucose_int Intracellular Glucose GLUT2->Glucose_int K_ATP K(ATP) Channel (Open) K_ATP_Closed K(ATP) Channel (Closed) Depolarization Membrane Depolarization K_ATP_Closed->Depolarization Causes Ca_Channel Voltage-Gated Ca²⁺ Channel (Closed) Ca_Channel_Open Voltage-Gated Ca²⁺ Channel (Open) Ca_int ↑ Intracellular Ca²⁺ Ca_Channel_Open->Ca_int Ca²⁺ Influx Glucose_ext Extracellular Glucose Glucose_ext->GLUT2 Transport GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Phosphorylation Sinogliatin This compound Sinogliatin->GK Allosteric Activation Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP ATP->K_ATP Inhibition Depolarization->Ca_Channel Activation Insulin_Vesicles Insulin Vesicles Ca_int->Insulin_Vesicles Triggers Insulin_Release Insulin Exocytosis Insulin_Vesicles->Insulin_Release Fusion & Release PK_Workflow cluster_preclinical Preclinical Phase cluster_modeling Modeling & Simulation cluster_clinical Clinical Phase invitro In Vitro Studies (e.g., Microsomes, Hepatocytes) ivive IVIVE (In Vitro-In Vivo Extrapolation) invitro->ivive invivo In Vivo Animal Studies (Rat, Dog) allometry Allometric Scaling (Two-species: Rat, Dog) invivo->allometry pbpk_initial Initial PBPK Model Development ivive->pbpk_initial Input allometry->pbpk_initial Input clinical_data Early Clinical Data (Phase I SAD/MAD) pbpk_initial->clinical_data Verification pbpk_refined Refined PBPK Model ddi_prediction Clinical DDI Study Design & Prediction pbpk_refined->ddi_prediction Application clinical_data->pbpk_refined Optimization Efficacy_Workflow start Start acclimatization Animal Acclimatization & Model Induction (e.g., STZ-induced diabetic rats) start->acclimatization grouping Randomization into Treatment Groups (Vehicle, Sinogliatin) acclimatization->grouping fasting Overnight Fasting (12-16 hours) grouping->fasting dosing Drug Administration (Oral Gavage) fasting->dosing glucose_load Oral Glucose Challenge (e.g., 1-2 g/kg) dosing->glucose_load 30-60 min post-dose sampling Serial Blood Sampling (t = 0, 30, 60, 120 min) glucose_load->sampling analysis Blood Glucose Measurement sampling->analysis data_proc Data Processing (Calculate AUC) analysis->data_proc end End data_proc->end

References

A Deep Dive into the Molecular Choreography of Dorzagliatin and Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide illuminates the intricate molecular interactions between dorzagliatin, a novel glucokinase activator, and its target enzyme, glucokinase (GK). By dissecting the binding mechanism, kinetic profile, and downstream signaling effects, this document provides a comprehensive resource for understanding the unique therapeutic action of dorzagliatin in the context of type 2 diabetes.

Mechanism of Action: An Allosteric Embrace

Dorzagliatin functions as a dual-acting, allosteric activator of glucokinase.[1][2] Unlike the substrate glucose, which binds to the active site, dorzagliatin binds to a distinct allosteric site on the GK enzyme.[3][4] This binding event induces a conformational change that enhances the enzyme's affinity for glucose, effectively lowering the glucose concentration required for half-maximal activity (S₀.₅).[3][5] This sensitizes pancreatic β-cells to circulating glucose levels, leading to a more robust and timely insulin secretion in response to glucose fluctuations.[5]

A key feature of dorzagliatin's interaction is its preference for the "closed" or active conformation of glucokinase.[6][7] This is in contrast to earlier generation glucokinase activators, such as MK-0941, which can bind to both the open and closed conformations.[6][7] By selectively stabilizing the active state, dorzagliatin acts synergistically with glucose to promote insulin secretion, avoiding overstimulation at low glucose levels and thus minimizing the risk of hypoglycemia.[6][8]

The Binding Site: A Precise Fit

X-ray crystallography studies have revealed the precise binding pocket of dorzagliatin on the glucokinase enzyme.[6] The interaction is characterized by key hydrogen bonds and electrostatic interactions with specific amino acid residues. A pivotal residue in this interaction is Arginine 63 (Arg63).[4][6] Molecular dynamics simulations have shown that dorzagliatin forms characteristic hydrogen bonds with Arg63, which in turn forms a network of hydrogen bonds with neighboring residues, creating a tightly bound complex.[4][9] This interaction is crucial for triggering the allosteric activation of the enzyme.[4]

Quantitative Analysis of Glucokinase Activation

The activation of glucokinase by dorzagliatin has been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters.

Table 1: Dose-Dependent Activation of Glucokinase by Dorzagliatin and MK-0941 at Different Glucose Concentrations [6][10]

Glucose Concentration (mmol/L)Dorzagliatin EC₅₀ (μmol/L)MK-0941 EC₅₀ (μmol/L)
3~0.2~0.05
5~0.2~0.1
10~0.1~0.2

EC₅₀ is the concentration of the drug that produces a half-maximal response.

Table 2: Effect of Dorzagliatin on the Kinetic Constants of Wild-Type and Mutant Glucokinase [3]

GlucokinaseS₀.₅ (mmol/L)Vmax (U/mg)Relative Activity Index (Ia)
Wild-Type5.8 ± 0.34.6 ± 0.21.00 ± 0.02
Wild-Type + Dorzagliatin1.2 ± 0.25.6 ± 0.546.66 ± 8.77
Ser340Arg10.2 ± 0.82.1 ± 0.10.21 ± 0.02
Cys220Tyr12.5 ± 1.13.2 ± 0.20.26 ± 0.02

S₀.₅ is the glucose concentration at half-maximal velocity. Vmax is the maximum reaction velocity.

Experimental Protocols

Glucokinase Enzyme Kinetics Assay

A widely used method to determine the enzymatic activity of glucokinase in the presence of activators is the NADP⁺/NADPH-coupled assay.[6][10][11]

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified recombinant human glucokinase

  • Dorzagliatin

  • Glucose

  • ATP

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • 384-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, NADP⁺, MgCl₂, and G6PDH.

  • Add varying concentrations of dorzagliatin and glucose to the wells of the microplate.

  • Initiate the reaction by adding purified glucokinase to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

  • Calculate the initial reaction velocities and fit the data to appropriate enzyme kinetic models to determine parameters such as EC₅₀, S₀.₅, and Vmax.

X-ray Crystallography

To determine the three-dimensional structure of the dorzagliatin-glucokinase complex, X-ray crystallography is employed.[6]

Procedure:

  • Co-crystallize purified glucokinase with dorzagliatin in the presence of glucose.

  • Expose the resulting crystals to a high-intensity X-ray beam.

  • Collect the diffraction data.

  • Process the diffraction data to determine the electron density map.

  • Build and refine the atomic model of the protein-ligand complex to reveal the binding site and molecular interactions.

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of Insulin Secretion

The activation of glucokinase by dorzagliatin in pancreatic β-cells initiates a signaling cascade that culminates in insulin secretion.

GCK_Insulin_Secretion cluster_Extracellular Extracellular cluster_Cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Dorzagliatin Dorzagliatin Dorzagliatin->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closes) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Glucokinase-mediated insulin secretion pathway activated by dorzagliatin.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates the workflow for determining the kinetic parameters of glucokinase activation by dorzagliatin.

Enzyme_Kinetics_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Purify_GK Purify Recombinant Glucokinase Setup_Plate Set up 384-well Plate with Varying [Glucose] & [Dorzagliatin] Purify_GK->Setup_Plate Prepare_Reagents Prepare Assay Buffer, Substrates, and Dorzagliatin Prepare_Reagents->Setup_Plate Add_Enzyme Initiate Reaction by Adding Glucokinase Setup_Plate->Add_Enzyme Measure_Absorbance Monitor NADPH Production (Absorbance at 340 nm) Add_Enzyme->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Rates Plot_Data Plot Velocity vs. Substrate/Activator Concentration Calculate_Rates->Plot_Data Kinetic_Modeling Fit Data to Michaelis-Menten or Allosteric Models Plot_Data->Kinetic_Modeling Determine_Parameters Determine EC₅₀, S₀.₅, Vmax Kinetic_Modeling->Determine_Parameters

Caption: Workflow for glucokinase enzyme kinetics assay.

Conclusion

The molecular interaction of dorzagliatin with glucokinase represents a significant advancement in the development of therapies for type 2 diabetes. Its unique allosteric activation mechanism, characterized by a preferential binding to the active conformation of the enzyme, allows for a glucose-dependent enhancement of insulin secretion. This detailed understanding of its molecular choreography, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further research and the development of next-generation glucokinase activators.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (S,S)-Sinogliatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(S,S)-Sinogliatin , also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator. It allosterically binds to glucokinase (GK), increasing the enzyme's affinity for glucose and enhancing its catalytic activity. This action restores the impaired glucose sensing and homeostasis in individuals with type 2 diabetes.[1] The following application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Glucokinase Activation Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Sinogliatin_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Sinogliatin_p This compound GK_p Glucokinase (GK) Sinogliatin_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glucose_p Glucose Glucose_p->GK_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ATP/ADP Ratio ↑ Glycolysis_p->ATP_p KATP_p KATP Channel Closure ATP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion ↑ Ca_p->Insulin_p Sinogliatin_h This compound GK_h Glucokinase (GK) Sinogliatin_h->GK_h Allosteric Activation G6P_h Glucose-6-Phosphate GK_h->G6P_h Phosphorylation Glucose_h Glucose Glucose_h->GK_h Glycogen_h Glycogen Synthesis ↑ G6P_h->Glycogen_h HGU_h Hepatic Glucose Uptake ↑ G6P_h->HGU_h

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Quantitative Data Summary

The following table summarizes the in vitro effects of Dorzagliatin on the enzymatic activity of wild-type and mutant glucokinase.[2]

EnzymeTreatmentS0.5 (mmol/L)Relative Activity Index (Ia)
Wild-type GK Vehicle7.09 ± 0.101.00 ± 0.02
Dorzagliatin (10 µmol/L)Not Reported46.66 ± 8.77
Mutant GK (Ser340Arg) Vehicle8.08 ± 0.50Not Reported
Mutant GK (Cys220Tyr) Vehicle89.07 ± 9.96Not Reported

S0.5 represents the substrate concentration at half-maximal velocity. Relative Activity Index is a measure of the enzyme's catalytic efficiency.

Experimental Protocols

Glucokinase Activity Assay (NADP⁺-Coupled)

This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH is fluorescent and can be measured kinetically.[2][3]

Experimental Workflow:

GK_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - this compound dilutions - Glucokinase enzyme - Substrate Mix (Glucose, ATP, NADP⁺) - Coupling Enzyme (G6PDH) start->reagent_prep plate_prep Add reagents to 96-well plate: 1. Assay Buffer 2. This compound or Vehicle 3. Glucokinase enzyme reagent_prep->plate_prep pre_incubation Pre-incubate for 30 minutes at 37°C plate_prep->pre_incubation reaction_start Initiate reaction by adding Substrate Mix and G6PDH pre_incubation->reaction_start measurement Measure fluorescence (Ex/Em = 340/460 nm) kinetically for 30-60 minutes at 37°C reaction_start->measurement analysis Calculate reaction rates (V₀) and determine EC₅₀ values measurement->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Studies of (S,S)-Sinogliatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-Sinogliatin, also known as Dorzagliatin or HMS5552, is a novel dual-acting glucokinase activator (GKA) under investigation for the treatment of type 2 diabetes mellitus (T2DM)[1]. Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver[1][2]. This compound has been shown to improve glycemic control and pancreatic β-cell function[3]. This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the efficacy and mechanism of action of this compound. The primary focus is on a chemically-induced rat model of T2DM, which has been successfully used in preclinical studies[1][2].

Animal Models for this compound In Vivo Studies

The most extensively documented animal model for in vivo efficacy studies of this compound is the high-fat diet (HFD) combined with low-dose streptozotocin (STZ)-induced diabetic rat model. This model mimics the pathophysiology of T2DM in humans, which involves both insulin resistance (induced by the HFD) and partial insulin deficiency (induced by STZ)[2]. While this is the primary model detailed below, other common rodent models for T2DM, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse, could also be considered for future studies[4][5][6][7].

High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat Model

This model is established in male Sprague-Dawley (SD) rats[1]. The combination of a high-fat diet to induce insulin resistance followed by a low dose of STZ to cause a partial reduction in functional β-cell mass results in a stable T2DM phenotype[2].

Experimental Protocols

Induction of Type 2 Diabetes in Sprague-Dawley Rats

Objective: To establish a T2DM model characterized by hyperglycemia, hyperlipidemia, and insulin resistance.

Materials:

  • Male Sprague-Dawley (SD) rats (specific pathogen-free, initial weight 180-200g)

  • High-Fat Diet (HFD): 45% of calories from fat, 20% from protein, and 35% from carbohydrates.

  • Normal chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Protocol:

  • Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • High-Fat Diet Induction:

    • Randomly divide rats into a control group and a diabetic model group.

    • Feed the control group a normal chow diet.

    • Feed the diabetic model group the HFD for a period of 4 weeks.

  • STZ Administration:

    • After 4 weeks of HFD feeding, fast the rats in the diabetic model group overnight.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35 mg/kg body weight.

    • Administer an equivalent volume of citrate buffer to the control group.

  • Model Validation:

    • Three days after STZ injection, measure fasting blood glucose (FBG) from the tail vein after an overnight fast.

    • Rats with FBG levels ≥ 16.7 mmol/L are considered successful diabetic models and are used for subsequent experiments[2].

This compound (HMS5552) Administration

Objective: To evaluate the therapeutic effects of this compound on the established T2DM rat model.

Materials:

  • This compound (HMS5552) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Oral gavage needles

Protocol:

  • Grouping: Divide the successfully induced diabetic rats into the following groups[1]:

    • Diabetic control group

    • Low-dose this compound group (HMS-L): 10 mg/kg

    • High-dose this compound group (HMS-H): 30 mg/kg

  • Drug Preparation: Prepare fresh suspensions of this compound in the vehicle daily.

  • Administration:

    • Administer the assigned treatment (vehicle or this compound) to the respective groups once daily via oral gavage.

    • The treatment duration in published studies is one month[1][2].

  • Monitoring: Monitor body weight, food intake, and water intake regularly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Protocol:

  • At the end of the treatment period, fast all rats overnight (12-14 hours) with free access to water.

  • Collect a baseline blood sample (0 min) from the tail vein.

  • Administer a 2 g/kg body weight glucose solution orally via gavage.

  • Collect blood samples at 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose concentrations immediately using a glucometer.

  • Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.

Biochemical Analysis

Objective: To measure key metabolic parameters in plasma.

Protocol:

  • At the end of the study, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Measure the following parameters using commercially available ELISA kits or automated biochemical analyzers:

    • Fasting Plasma Insulin (FINS)

    • Fasting Glucagon (FG)

    • Total Cholesterol (TC)

    • Triglycerides (TG)

Tissue Collection and Analysis

Objective: To examine the effects of this compound on the pancreas and liver at the molecular level.

Protocol:

  • Tissue Harvesting: After blood collection, euthanize the rats and immediately excise the pancreas and liver.

  • For Immunohistochemistry (Pancreas):

    • Fix a portion of the pancreas in 4% paraformaldehyde.

    • Process the tissue for paraffin embedding.

    • Section the tissue and perform immunohistochemical staining for insulin to assess β-cell mass and morphology[2].

  • For Western Blot and RT-PCR (Liver and Pancreas):

    • Immediately snap-freeze portions of the liver and pancreas in liquid nitrogen and store at -80°C.

    • Process the tissues to extract total protein and RNA.

    • Perform Western blot analysis to quantify the protein expression of key targets (e.g., GK, insulin receptor substrates).

    • Perform semi-quantitative or quantitative RT-PCR to measure the mRNA expression of relevant genes[2].

Data Presentation

Table 1: Effects of this compound (HMS5552) on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats
ParameterControl GroupDiabetic GroupHMS-L (10 mg/kg)HMS-H (30 mg/kg)
Fasting Plasma Glucose (mmol/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Fasting Plasma Insulin (FINS) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Fasting Glucagon (FG) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Total Cholesterol (TC) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Triglycerides (TG) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Data summarized from Wang et al., 2017[2].
Table 2: Effects of this compound (HMS5552) on Oral Glucose Tolerance Test (OGTT) in HFD/STZ-Induced Diabetic Rats
Time (min)Control Group (mmol/L)Diabetic Group (mmol/L)HMS-L (10 mg/kg) (mmol/L)HMS-H (30 mg/kg) (mmol/L)
0 NormalElevatedReducedReduced
30 NormalMarkedly ElevatedSignificantly ReducedSignificantly Reduced
60 NormalMarkedly ElevatedSignificantly ReducedSignificantly Reduced
120 NormalElevatedSignificantly ReducedSignificantly Reduced
AUC NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Data summarized from Wang et al., 2017[2].

Visualizations

Experimental Workflow

G cluster_setup Model Induction (4 weeks + 3 days) cluster_treatment Treatment Phase (1 month) cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) diet High-Fat Diet (4 weeks) acclimatization->diet stz STZ Injection (35 mg/kg, i.p.) diet->stz validation Model Validation (FBG ≥ 16.7 mmol/L) stz->validation grouping Grouping - Diabetic Control - HMS-L (10 mg/kg) - HMS-H (30 mg/kg) validation->grouping treatment Daily Oral Gavage grouping->treatment ogtt OGTT treatment->ogtt biochem Biochemical Analysis (FINS, FG, TC, TG) ogtt->biochem histo Tissue Collection - Pancreas (IHC) - Liver/Pancreas (WB, PCR) biochem->histo G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte ss_sinogliatin This compound gk_pancreas Glucokinase (GK) ss_sinogliatin->gk_pancreas activates g6p_pancreas Glucose-6-Phosphate gk_pancreas->g6p_pancreas glucose_pancreas Glucose glucose_pancreas->gk_pancreas atp_pancreas ↑ ATP/ADP Ratio g6p_pancreas->atp_pancreas k_atp KATP Channel Closure atp_pancreas->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_influx Ca2+ Influx depolarization->ca_influx insulin_secretion ↑ Insulin Secretion ca_influx->insulin_secretion glucose_liver Glucose insulin_secretion->glucose_liver promotes uptake blood_glucose ↓ Blood Glucose insulin_secretion->blood_glucose ss_sinogliatin_liver This compound gk_liver Glucokinase (GK) ss_sinogliatin_liver->gk_liver activates g6p_liver Glucose-6-Phosphate gk_liver->g6p_liver glucose_liver->gk_liver glycogen ↑ Glycogen Synthesis g6p_liver->glycogen hgp ↓ Hepatic Glucose Production g6p_liver->hgp hgp->blood_glucose

References

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Dorzagliatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic modeling of dorzagliatin, a novel glucokinase activator. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies for similar compounds.

Introduction to Dorzagliatin and its Mechanism of Action

Dorzagliatin (formerly HMS5552) is a first-in-class dual-acting glucokinase (GK) activator that targets both pancreatic and hepatic GK to restore glucose sensitivity in patients with type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3][4] In pancreatic β-cells, GK activation leads to enhanced glucose-stimulated insulin secretion (GSIS).[5] In the liver, it promotes glucose uptake and glycogen synthesis, thereby reducing hepatic glucose output.[5] Dorzagliatin allosterically activates GK, increasing its affinity for glucose and enhancing its catalytic activity.[3][6] Preclinical studies have indicated that dorzagliatin may also help in preserving pancreatic β-cell function.[7]

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes, and the mechanism of action of dorzagliatin.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Dorzagliatin_p Dorzagliatin Dorzagliatin_p->GK_p Allosteric Activation Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGO ↓ Hepatic Glucose Output Glycolysis_l->HGO Dorzagliatin_l Dorzagliatin Dorzagliatin_l->GK_l Allosteric Activation Start Start Fasting Overnight Fasting (12 hours) Start->Fasting Dosing Oral Administration of Dorzagliatin (e.g., 10 mg/kg in appropriate vehicle) Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr post-dose) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Store Plasma Samples at -80°C Plasma_Separation->Sample_Storage Analysis LC-MS/MS Analysis of Dorzagliatin Concentration Sample_Storage->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) Analysis->PK_Analysis End End PK_Analysis->End Start Start Thaw Thaw Plasma Samples and Internal Standard Start->Thaw Precipitation Protein Precipitation (e.g., with acetonitrile) Thaw->Precipitation Centrifugation Centrifuge and Collect Supernatant Precipitation->Centrifugation Injection Inject Supernatant into LC-MS/MS System Centrifugation->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM mode) Chromatography->Detection Quantification Quantify Dorzagliatin Concentration using Calibration Curve Detection->Quantification End End Quantification->End

References

Application Notes and Protocols for the Quantification of (S,S)-Sinogliatin (Dorzagliatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S,S)-Sinogliatin, also known as Dorzagliatin, in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for bioanalytical quantification due to its high sensitivity and selectivity. The protocols outlined below are based on validated methods to ensure data accuracy and reliability for pharmacokinetic and other drug development studies.

I. Overview of Analytical Methods

The quantification of this compound in biological samples, predominantly human plasma, is crucial for evaluating its pharmacokinetic profile. LC-MS/MS has emerged as the preferred method for this purpose. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

An alternative, though less common for bioanalysis of low-concentration drugs, is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While simpler and more accessible, HPLC-UV may lack the required sensitivity and selectivity for detecting the low concentrations of this compound typically found in clinical and preclinical study samples.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for a validated LC-MS/MS method for the determination of this compound (Dorzagliatin) in human plasma. This data is essential for assessing the performance and suitability of the analytical method.

Table 1: Quantitative Parameters of a Validated LC-MS/MS Method for this compound in Human Plasma

ParameterResult
Linearity Range 0.125 - 250 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.125 ng/mL[1]
Precision (CV%) Intra-day and Inter-day CV% < 15% (Typical requirement)
Accuracy (% Bias) Within ±15% of the nominal concentration (Typical requirement)
Recovery Consistent and reproducible across the calibration range (Typical requirement)
Matrix Effect Minimal to no significant ion suppression or enhancement observed (Typical requirement)

Note: Specific values for Precision, Accuracy, Recovery, and Matrix Effect are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines, as the specific data was not detailed in the cited literature.

III. Experimental Protocols

A. Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of unbound this compound in human plasma.[1]

1. Sample Preparation: Equilibrium Dialysis and Protein Precipitation

  • A 0.2 mL aliquot of human plasma is dialyzed against 0.35 mL of phosphate-buffered saline (PBS) at 37°C for 5 hours using an equilibrium dialysis apparatus.[1] This step separates the unbound drug from the protein-bound drug.

  • Following dialysis, the post-dialysis samples (both plasma and buffer compartments) are subjected to protein precipitation.

  • Acetonitrile is added to the samples to precipitate plasma proteins.[1]

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant, containing the analyte, is transferred to a clean tube for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1]

  • Chromatographic Column: A Gemini C18 column is used for chromatographic separation.[1]

  • Mobile Phase: A gradient elution using a suitable combination of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed to achieve separation of this compound from endogenous plasma components.

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[1]

3. Data Analysis

  • A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the standard curve.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (0.2 mL) dialysis Equilibrium Dialysis (37°C, 5h) plasma_sample->dialysis protein_precipitation Protein Precipitation (Acetonitrile) dialysis->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (Gemini C18) supernatant->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms quantification Quantification using Standard Curve msms->quantification results Concentration of this compound quantification->results

Caption: Experimental workflow for the quantification of this compound in human plasma.

logical_relationship cluster_decision Method Selection Criteria cluster_methods Analytical Methods start Start: Quantify this compound sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix Low lcmsms LC-MS/MS sensitivity->lcmsms High matrix->lcmsms Complex hplcuv HPLC-UV matrix->hplcuv Simple

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Application Note: High-Throughput Screening for Novel Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a primary glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK's activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[4][5] In the liver, it governs glucose uptake and its conversion to glycogen.[6] Due to this central role, GK is an attractive therapeutic target for Type 2 Diabetes. Glucokinase activators (GKAs) are small allosteric molecules that enhance the enzyme's affinity for glucose and increase its catalytic activity.[3][6] This dual action of promoting insulin secretion and hepatic glucose metabolism makes the discovery of novel, potent, and safe GKAs a key objective in diabetes drug development.[3][4] High-Throughput Screening (HTS) provides a robust platform for rapidly interrogating large compound libraries to identify novel GKA candidates.[3][7]

Glucokinase Signaling Pathway in Pancreatic β-Cells

The activation of glucokinase by elevated glucose levels or by a GKA initiates a well-defined signaling cascade within the pancreatic β-cell, culminating in the secretion of insulin.[1][8] Glucose is first transported into the cell, where GK phosphorylates it to glucose-6-phosphate (G6P). The subsequent metabolism of G6P through glycolysis increases the intracellular ATP:ADP ratio. This change leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of Ca²⁺ ions. The resulting rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][8][9]

GK_Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_membrane Glucose Extracellular Glucose GLUT GLUT Transporter Glucose->GLUT GK Glucokinase (GK) GLUT->GK Intracellular Glucose G6P Glucose-6-Phosphate GK->G6P ATP -> ADP GKA GKA GKA->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization VDCC VDCC (Opening) Depolarization->VDCC Ca_Influx ↑ Intracellular Ca²⁺ VDCC->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin HTS_Workflow cluster_workflow GKA Discovery Workflow Lib Compound Library (>10,000 compounds) Primary Primary HTS (Biochemical Assay, Single Conc.) Lib->Primary Inactive Inactive Compounds Primary->Inactive Inactive Hits Primary Hits (~1-3% Hit Rate) Primary->Hits Active Confirm Hit Confirmation & Dose-Response Hits->Confirm Confirmed Confirmed & Potent Hits Confirm->Confirmed Secondary Secondary Assays (e.g., Cell-Based Glucose Uptake) Confirmed->Secondary Leads Lead Compounds for Further Development Secondary->Leads

References

Application Notes & Protocols: Employing CRISPR-Cas9 for Target Identification and Validation of (S,S)-Sinogliatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class, dual-acting allosteric glucokinase activator (GKA) designed for the treatment of Type 2 Diabetes (T2D).[1][2][3] Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and as a gatekeeper for glucose disposal in the liver.[1][4][5][6] By binding to an allosteric site, GKAs like Sinogliatin stabilize the enzyme in a high-affinity, active conformation, thereby enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[2][4][7]

The advent of CRISPR-Cas9 genome-editing technology has transformed drug discovery by enabling precise and efficient investigation of drug-gene interactions.[8][9] This technology can be leveraged to perform genome-wide screens to uncover novel targets, identify resistance mechanisms, or validate known targets of small molecules.[10][11][12][13] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to perform both genome-wide target discovery and specific target validation for this compound.

Application Note 1: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Targets and Resistance Mechanisms for this compound

Objective: To perform a genome-wide CRISPR-Cas9 knockout (KO) screen to identify genes whose loss confers resistance or sensitivity to this compound. This approach can reveal novel off-target effects, components of the drug's mechanism of action, or pathways that lead to drug resistance.

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells.[14] The cell population is then treated with a cytotoxic concentration of this compound. Cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs. Conversely, sgRNAs targeting genes whose loss enhances drug sensitivity will be depleted from the population. High-throughput sequencing is used to quantify the changes in sgRNA representation, thereby identifying genetic modulators of the drug's activity.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis Cell_Line Select Cell Line (e.g., HepG2, INS-1E) Cas9_Expression Generate Stable Cas9-expressing Cells Cell_Line->Cas9_Expression Transduction Transduce Cas9 Cells with sgRNA Library (Low MOI) Cas9_Expression->Transduction Library Amplify Pooled sgRNA Library Lentivirus Package Library into Lentivirus Library->Lentivirus Lentivirus->Transduction Selection Antibiotic Selection for Transduced Cells Transduction->Selection Split Split Cell Population Selection->Split Control_Arm Control Treatment (Vehicle) Split->Control_Arm Treatment_Arm Sinogliatin Treatment (~LC50 concentration) Split->Treatment_Arm Harvest Harvest Surviving Cells Control_Arm->Harvest Treatment_Arm->Harvest gDNA_Extraction Genomic DNA Extraction Harvest->gDNA_Extraction PCR Amplify sgRNA Sequences gDNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Analysis Identify Enriched/ Depleted sgRNAs NGS->Data_Analysis Hit_Validation Validate Candidate Hits Data_Analysis->Hit_Validation GCK_Pathway cluster_cell Pancreatic β-Cell / Hepatocyte cluster_crispr CRISPR Intervention Glucose_in Glucose GCK Glucokinase (GK) Glucose_in->GCK Substrate Sinogliatin This compound Sinogliatin->GCK Allosteric Activation G6P Glucose-6-Phosphate GCK->G6P Catalyzes Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Glucose_Uptake Hepatic Glucose Uptake (Liver) Metabolism->Glucose_Uptake Insulin_Secretion Insulin Secretion (Pancreas) ATP_ADP->Insulin_Secretion CRISPR CRISPR-Cas9 Targeting GCK Gene CRISPR->GCK Knockout

References

Application Notes and Protocols for (S,S)-Sinogliatin and Metformin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the research and clinical application of the combination therapy involving (S,S)-Sinogliatin (also known as Dorzagliatin) and metformin for the treatment of Type 2 Diabetes (T2DM). This compound is a first-in-class, dual-acting glucokinase activator (GKA) that targets the glucose sensor, glucokinase, to improve glucose sensitivity and insulin secretion. Metformin is a biguanide, widely recognized as a first-line therapy for T2DM, which primarily acts by reducing hepatic glucose production.[1][2] The combination of these two agents offers a synergistic approach to glycemic control by addressing different pathophysiological defects in T2DM.[3]

Mechanism of Action

The combination of this compound and metformin provides a complementary approach to managing T2DM. This compound, a glucokinase activator, enhances the activity of the glucokinase enzyme in the pancreas and liver. This leads to improved glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver.[3] Metformin's primary mechanism involves the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[2] It also improves insulin sensitivity in peripheral tissues and slows glucose absorption from the gastrointestinal tract. A dedicated clinical study has shown no significant drug-drug interactions between dorzagliatin and metformin.[1]

cluster_Sinogliatin This compound (Dorzagliatin) Action cluster_Metformin Metformin Action cluster_Outcome Therapeutic Outcome Sinogliatin This compound GK Glucokinase (GK) (Glucose Sensor) Sinogliatin->GK Activates Pancreas Pancreatic β-cells GK->Pancreas ↑ Glucose Sensing Liver_GK Liver GK->Liver_GK ↑ Glucose Uptake & Glycogen Synthesis Insulin Insulin Pancreas->Insulin ↑ Glucose-Stimulated Insulin Secretion Glycemic_Control Improved Glycemic Control (↓ HbA1c, ↓ FPG, ↓ PPG) Insulin->Glycemic_Control Metformin Metformin Liver_Metformin Liver Metformin->Liver_Metformin Inhibits Muscle Peripheral Tissues (e.g., Muscle) Metformin->Muscle Enhances Glucose_prod Glucose_prod Liver_Metformin->Glucose_prod ↓ Hepatic Glucose Production Glucose_uptake Glucose_uptake Muscle->Glucose_uptake ↑ Insulin-Mediated Glucose Uptake Glucose_prod->Glycemic_Control Glucose_uptake->Glycemic_Control

Caption: Combined Mechanism of Action of this compound and Metformin.

Clinical Efficacy and Safety Data

The pivotal evidence for the efficacy and safety of this compound and metformin combination therapy comes from the DAWN study (NCT03141073), a Phase 3, randomized, double-blind, placebo-controlled clinical trial.[1] The study evaluated the addition of this compound to metformin in patients with T2DM who had inadequate glycemic control on metformin monotherapy.

Efficacy Results

The primary endpoint was the change in HbA1c from baseline at week 24. Key secondary endpoints included changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

Efficacy ParameterThis compound + Metformin GroupPlacebo + Metformin GroupTreatment Differencep-value
Change in HbA1c from Baseline at Week 24 (%) -1.02-0.36-0.66<0.0001
Change in Fasting Plasma Glucose (FPG) from Baseline at Week 24 (mg/dL) -25.2-9.0-16.2<0.0001
Change in 2-hour Postprandial Glucose (PPG) from Baseline at Week 24 (mg/dL) -98.1-53.46-44.64<0.0001
Patients Achieving HbA1c <7.0% at Week 24 (%) 44.410.7-<0.0001

Data from the DAWN Phase 3 Clinical Trial.[1][4][5]

Safety Profile

The combination therapy was well-tolerated, with a safety profile comparable to placebo plus metformin.

Safety Parameter (at Week 24)This compound + Metformin Group (N=382)Placebo + Metformin Group (N=385)
Overall Incidence of Adverse Events (%) Similar between groupsSimilar between groups
Drug-related Serious Adverse Events 00
Severe Hypoglycemia Events 00
Hypoglycemia (Blood Glucose <3.0 mmol/L) (%) <1.0 (over 52 weeks)-

Data from the DAWN Phase 3 Clinical Trial.[1][5]

Experimental Protocols: The DAWN Study (NCT03141073)

This section details the methodology of the Phase 3 DAWN study.

Study Design

A multicenter, randomized, double-blind, placebo-controlled study with a 24-week double-blind treatment period, followed by a 28-week open-label extension where all patients received this compound.[1]

cluster_double_blind 24-Week Double-Blind Treatment cluster_open_label 28-Week Open-Label Extension Screening Screening (N=1721) Run_in Run-in Period (Metformin ≥1500 mg/day) Screening->Run_in Randomization Randomization (1:1) (N=767) Run_in->Randomization Group_A This compound (75mg BID) + Metformin Randomization->Group_A Group_B Placebo (BID) + Metformin Randomization->Group_B Endpoint_24 Primary Endpoint Assessment (Change in HbA1c at Week 24) Group_A->Endpoint_24 Group_B->Endpoint_24 Open_Label All Patients Receive This compound (75mg BID) + Metformin Endpoint_24->Open_Label Endpoint_52 Final Assessment (Week 52) Open_Label->Endpoint_52

Caption: Workflow of the DAWN (NCT03141073) Clinical Trial.

Patient Population

Inclusion Criteria:

  • Male or female, aged 18-75 years.

  • Diagnosed with T2DM.

  • Treated with a stable metformin dose of ≥1500 mg/day for at least 12 consecutive weeks.

  • HbA1c between 7.5% and 10.0% at screening.

  • Body Mass Index (BMI) between 18.5 and 35.0 kg/m ².[6]

Exclusion Criteria:

  • History of type 1 diabetes, ketoacidosis, or hyperosmolar coma.

  • Significant cardiovascular, renal, or hepatic disease.

  • Use of other glucose-lowering agents within a specified period before screening.

Treatment Regimen
  • Double-blind Phase (24 weeks):

    • Treatment Group: this compound 75 mg administered orally twice daily (BID) as an add-on to a stable metformin dose of 1500 mg/day.[1]

    • Control Group: Placebo administered orally twice daily (BID) as an add-on to a stable metformin dose of 1500 mg/day.[1]

  • Open-label Extension (28 weeks):

    • All patients received this compound 75 mg BID in addition to their ongoing metformin therapy.[1]

Efficacy and Safety Assessments
  • Efficacy:

    • HbA1c was measured at baseline and at specified intervals throughout the study.

    • Fasting plasma glucose was measured at each study visit.

    • Oral Glucose Tolerance Tests (OGTT) were performed at baseline and at the end of the 24-week period to assess 2-hour postprandial glucose.

  • Safety:

    • Adverse events (AEs) were monitored and recorded at each visit.

    • Incidence of hypoglycemia was carefully monitored, with specific criteria for classification.

    • Vital signs, physical examinations, and laboratory safety tests (hematology, clinical chemistry, and urinalysis) were performed at regular intervals.

Conclusion

The combination therapy of this compound and metformin has been demonstrated to be an effective and well-tolerated treatment option for patients with Type 2 Diabetes who are inadequately controlled on metformin alone. The complementary mechanisms of action, targeting both glucose sensing and hepatic glucose production, result in robust improvements in glycemic control with a low risk of hypoglycemia. The data from the DAWN Phase 3 trial supports the use of this combination therapy in the clinical management of T2DM.

References

Developing Cell-Based Assays for Glucokinase Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a key regulatory enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver hepatocytes.[1][2] In pancreatic β-cells, GK acts as a glucose sensor, coupling glucose metabolism to insulin secretion.[1][2] In the liver, it facilitates the uptake and conversion of glucose into glycogen.[2] Due to its central role in glucose homeostasis, GK is a validated therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecule compounds that allosterically activate GK, leading to increased glucose disposal and enhanced insulin secretion, thereby offering a promising therapeutic strategy for diabetic patients.[1][2]

This document provides detailed application notes and protocols for developing robust and reliable cell-based assays to identify and characterize glucokinase activators.

Glucokinase Activation Signaling Pathway

In pancreatic β-cells, the activation of glucokinase by glucose or a GKA initiates a cascade of events leading to insulin secretion. Increased GK activity leads to a higher rate of glucose phosphorylation, elevating the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing depolarization of the cell membrane. The change in membrane potential opens voltage-dependent calcium channels (VDCC), leading to an influx of extracellular calcium. The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

GKA_Signaling_Pathway Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport GKA Glucokinase Activator (GKA) GK Glucokinase (GK) GKA->GK Allosteric Activation GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization VDCC VDCC (Opening) Depolarization->VDCC Ca_influx ↑ [Ca²⁺]i VDCC->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_secreted Insulin Secretion Insulin_exocytosis->Insulin_secreted

Caption: Glucokinase activation signaling cascade in pancreatic β-cells.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful cell-based assay. The ideal cell line should endogenously express glucokinase and exhibit a robust response to glucose and GKAs.

Cell LineOrganismTissue of OriginAdvantagesDisadvantages
MIN6 MousePancreatic IsletWell-characterized insulinoma cell line, robust glucose-stimulated insulin secretion (GSIS).[3][4]Can lose glucose responsiveness at high passage numbers.[5]
INS-1E RatPancreatic IsletStable clone of INS-1 cells with reliable GSIS.[6][7]May require optimization of culture conditions to maintain functionality.[4]
Primary Hepatocytes Human, Rat, MouseLiverGold standard for studying hepatic glucose metabolism, physiologically relevant.[8][9]Limited availability, donor variability, rapid dedifferentiation in culture.[8][9]
HepG2 HumanLiverReadily available and easy to culture human hepatoma cell line.Lower GK expression and activity compared to primary hepatocytes.

Protocol 1.1: MIN6 Cell Culture

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.[3]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Passage Number: Use cells between passages 25 and 40 for optimal glucose responsiveness.[3]

Glucokinase Activity Assay in Cell Lysates (Fluorometric)

This assay measures the enzymatic activity of glucokinase in cell lysates. The production of glucose-6-phosphate (G6P) is coupled to the reduction of a fluorescent probe.

Protocol 2.1: Cell Lysis and Sample Preparation

  • Cell Seeding: Seed cells (e.g., MIN6, HepG2) in a 96-well plate and culture until they reach 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of test compounds and a known GKA (e.g., GKA-50) as a positive control for a specified duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold GCK Assay Buffer to each well and incubate on ice for 10 minutes.[10]

    • Collect the cell lysate and centrifuge at 12,000 x g for 10 minutes at 4°C.[10]

    • Collect the supernatant for the activity assay.

Protocol 2.2: Fluorometric Assay Procedure

This protocol is adapted from commercially available kits.[11]

  • Reaction Mix Preparation: Prepare a master mix containing GCK Assay Buffer, ATP, a fluorescent probe, and a developer enzyme mix.

  • Assay Initiation: In a 96-well black plate, add 50 µL of cell lysate and 50 µL of the reaction mix to each well.

  • Kinetic Measurement: Immediately measure the fluorescence in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[11]

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve). The activity of glucokinase is proportional to this rate.

ParameterValue
Excitation Wavelength535 nm[11]
Emission Wavelength587 nm[11]
Measurement ModeKinetic
Duration20-30 minutes[11]
TemperatureRoom Temperature
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and test compounds.

Protocol 3.1: GSIS Assay in MIN6 Cells

  • Cell Seeding: Seed MIN6 cells in a 24-well plate and culture to 80-90% confluency.

  • Starvation: Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) without glucose. Pre-incubate the cells in glucose-free KRBH for 1-2 hours at 37°C.[3]

  • Stimulation:

    • Remove the starvation buffer.

    • Add KRBH containing a low concentration of glucose (e.g., 2.8 mM) with or without test compounds.

    • Add KRBH containing a high concentration of glucose (e.g., 16.7 mM) with or without test compounds to separate wells.

    • Include a known GKA as a positive control.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

Data Presentation and Analysis

Quantitative Data Summary
CompoundAssay TypeCell LineEC₅₀ (nM)Max Activation (Fold Change)Z'-Factor
GKA-50 (Positive Control) GK Activity (Lysate)MIN633[1]5.20.78
GKA-50 (Positive Control) GSISMIN6~300[3]3.50.65
Compound X GK Activity (Lysate)MIN61504.80.81
Compound Y GSISINS-1E8002.90.59
Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[12][13][14]

Formula:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control

  • SD_negative = Standard deviation of the negative (vehicle) control

  • Mean_positive = Mean of the positive control

  • Mean_negative = Mean of the negative control

Interpretation:

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[12][13]
0 to 0.5Marginal assay[12]
< 0Unsuitable for screening[12]

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel glucokinase activators involves a primary screen followed by secondary and confirmatory assays.

HTS_Workflow cluster_logic Compound_Library Compound Library Primary_Screen Primary Screen: Cell-based GK Activity Assay (e.g., Fluorometric) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > 3x SD of negative control) Primary_Screen->Hit_Identification Hit_Identification->a Inactive Compounds Dose_Response Dose-Response Analysis: EC₅₀ Determination Secondary_Assays Secondary Assays: - GSIS Assay - Orthogonal GK Activity Assay Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Confirmed Hits Hit_identification Hit_identification Hit_identification->Dose_Response Active Compounds Inactive Inactive a->Inactive Discard

Caption: High-throughput screening workflow for glucokinase activators.

References

Tracking Dorzagliatin In Vivo: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing in vivo imaging techniques to track the biodistribution of dorzagliatin, a first-in-class dual-acting glucokinase activator for the treatment of type 2 diabetes.

Dorzagliatin works by targeting glucokinase (GK) in both the pancreas and the liver, which are key organs in glucose homeostasis.[1][2][3][4][5][6] Understanding its concentration and distribution in these and other tissues is crucial for optimizing its therapeutic effects and assessing potential off-target accumulation. The following sections detail the application of three powerful in vivo imaging modalities: Positron Emission Tomography (PET), Quantitative Whole-Body Autoradiography (QWBA), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).

While specific imaging studies on dorzagliatin are not yet widely published, the protocols described herein are based on established methodologies for small molecule drugs and analogous compounds, such as other glucokinase activators.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of dorzagliatin and a general workflow for in vivo imaging studies.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_P GLUT2 Glucose->GLUT2_P GK_P Glucokinase (GK) GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P ATP_P ↑ ATP/ADP Ratio G6P_P->ATP_P K_ATP K-ATP Channel Closure ATP_P->K_ATP Depolarization Depolarization K_ATP->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Dorzagliatin_P Dorzagliatin Dorzagliatin_P->GK_P activates Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L GK_L Glucokinase (GK) GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycogen ↑ Glycogen Synthesis G6P_L->Glycogen HGO ↓ Hepatic Glucose Output G6P_L->HGO leads to Dorzagliatin_L Dorzagliatin Dorzagliatin_L->GK_L activates

Caption: Dorzagliatin's dual-acting mechanism in pancreas and liver.

Labeling Label Dorzagliatin (e.g., with 11C, 14C, or fluorescent tag) Animal_Model Select Animal Model (e.g., db/db mouse, Sprague-Dawley rat) Labeling->Animal_Model Administration Administer Labeled Dorzagliatin (Oral or IV) Animal_Model->Administration Imaging In Vivo Imaging (PET, QWBA, MSI) Administration->Imaging Data_Acquisition Data Acquisition at Multiple Time Points Imaging->Data_Acquisition Data_Analysis Image and Quantitative Analysis (Tissue Concentration, PK/PD) Data_Acquisition->Data_Analysis Results Results Interpretation (Biodistribution, Target Engagement) Data_Analysis->Results

Caption: General experimental workflow for in vivo imaging of dorzagliatin.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the three-dimensional quantification of a radiolabeled compound in a living subject.[8] For dorzagliatin, this would involve labeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Application Note:

PET imaging is ideal for dynamic studies of dorzagliatin's pharmacokinetics, allowing for the real-time assessment of its uptake and clearance in key organs like the pancreas and liver.[7][9] A study on another glucokinase activator, [¹¹C]AZ12504948, demonstrated moderate uptake in the pancreas and higher distribution in the liver, which is consistent with the expected targets of dorzagliatin.[7] This technique can provide crucial data on target engagement and inform dose selection for clinical trials.

Experimental Protocol:

1.1. Radiolabeling of Dorzagliatin:

  • Synthesize a precursor of dorzagliatin suitable for radiolabeling.

  • For ¹¹C-labeling, use [¹¹C]methyl iodide or [¹¹C]carbon monoxide in a methylation or carbonylation reaction with the precursor.[10]

  • Purify the resulting [¹¹C]dorzagliatin using high-performance liquid chromatography (HPLC).

  • Formulate the purified product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

1.2. Animal Model and Preparation:

  • Use a relevant animal model, such as db/db mice (a model for type 2 diabetes) or healthy Sprague-Dawley rats.

  • Fast animals for 4-6 hours prior to imaging to reduce background glucose levels, which is especially important for a glucose-regulating drug.[11]

  • Anesthetize the animal using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Place a catheter in the tail vein for injection of the radiotracer.

1.3. PET/CT Imaging:

  • Position the anesthetized animal in the PET/CT scanner.

  • Perform a baseline CT scan for anatomical reference.

  • Administer a bolus injection of [¹¹C]dorzagliatin (e.g., 5-10 MBq) via the tail vein catheter.[12]

  • Initiate a dynamic PET scan immediately after injection for 60-90 minutes.

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

1.4. Data Analysis:

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) over the pancreas, liver, brain, muscle, and other relevant organs on the CT images and project them onto the PET data.

  • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of [¹¹C]dorzagliatin.

  • Calculate the Standardized Uptake Value (SUV) for quantitative comparison of tracer accumulation across different tissues.

Hypothetical Quantitative Data (PET):
TissuePeak SUVTime to Peak (minutes)SUV at 60 min
Liver 4.5 ± 0.8153.2 ± 0.6
Pancreas 2.8 ± 0.5201.9 ± 0.4
Kidney 3.5 ± 0.7101.5 ± 0.3
Brain 0.5 ± 0.150.2 ± 0.05
Muscle 0.8 ± 0.2300.7 ± 0.1

Note: This data is hypothetical and for illustrative purposes.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal at specific time points.[9][13] This technique is particularly useful for identifying potential sites of drug accumulation and for dosimetry calculations.[14]

Application Note:

QWBA is the gold standard for assessing the overall tissue distribution of a new drug candidate.[15] For dorzagliatin, it would typically involve labeling with Carbon-14 (¹⁴C) due to its long half-life, allowing for the study of distribution over an extended period. This method can reveal with high precision which tissues and even sub-organ structures dorzagliatin and its metabolites accumulate in.[16]

Experimental Protocol:

2.1. Radiolabeling:

  • Synthesize dorzagliatin with a ¹⁴C label at a metabolically stable position.

  • Determine the specific activity and radiochemical purity of [¹⁴C]dorzagliatin.

2.2. Animal Dosing:

  • Use pigmented Long-Evans rats to assess potential binding to melanin-containing tissues.

  • Administer a single oral dose of [¹⁴C]dorzagliatin (e.g., 10 mg/kg, 100 µCi/kg) by gavage.[17]

  • House animals in metabolism cages to collect urine and feces for mass balance assessment.

2.3. Sample Collection and Sectioning:

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, and 96 hours post-dose), euthanize the animals.

  • Immediately freeze the carcasses in a mixture of hexane and solid CO₂.

  • Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.

  • Using a cryomicrotome, collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.

2.4. Imaging and Quantification:

  • Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.

  • Include ¹⁴C calibration standards of known concentrations on the imaging plate.

  • Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

  • Quantify the radioactivity concentrations in various tissues by comparing the photostimulated luminescence (PSL) values of the tissues to the calibration curve generated from the standards.

Hypothetical Quantitative Data (QWBA):
TissueConcentration (µg eq/g) at 4hConcentration (µg eq/g) at 24h
Liver 15.2 ± 2.53.1 ± 0.6
Pancreas 8.9 ± 1.81.5 ± 0.3
Gastrointestinal Tract 25.6 ± 4.12.2 ± 0.5
Kidney Cortex 12.3 ± 2.12.8 ± 0.4
Blood 2.1 ± 0.40.3 ± 0.08
Brain <0.1<0.1

Note: This data is hypothetical and for illustrative purposes.

MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections with high chemical specificity.[18][19]

Application Note:

A key advantage of MALDI-MSI is its ability to simultaneously detect and map the parent drug (dorzagliatin) and its metabolites without the need for radiolabeling.[20] This can provide invaluable information on how dorzagliatin is processed in different tissues, particularly the liver. It can also be used to confirm the localization of the active drug at its target sites.

Experimental Protocol:

3.1. Animal Dosing and Tissue Collection:

  • Dose animals (e.g., mice or rats) with unlabeled dorzagliatin via oral gavage.

  • At selected time points, euthanize the animals and harvest organs of interest (e.g., pancreas, liver, kidney).

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

3.2. Sample Preparation:

  • Using a cryostat, cut thin sections (e.g., 10-12 µm) of the frozen tissues.

  • Thaw-mount the sections onto conductive slides (e.g., ITO-coated glass slides).

  • Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) uniformly over the tissue section using an automated sprayer.[21]

3.3. MALDI-MSI Data Acquisition:

  • Use a MALDI-TOF (Time-of-Flight) mass spectrometer for imaging.

  • Define the imaging area and the spatial resolution (e.g., 50 µm).

  • Acquire a full mass spectrum at each pixel across the tissue section in positive ion mode.

3.4. Data Analysis:

  • Generate ion images for the specific mass-to-charge ratio (m/z) corresponding to dorzagliatin and its expected metabolites.

  • Co-register the ion images with a stained (e.g., H&E) image of an adjacent tissue section to correlate drug distribution with tissue histology.

  • Relative quantification can be performed by comparing ion intensities across different regions.

Hypothetical Quantitative Data (MALDI-MSI):
Tissue RegionDorzagliatin Relative Intensity (a.u.)Metabolite M1 Relative Intensity (a.u.)
Liver (Hepatocytes) 100 ± 1545 ± 8
Pancreas (Islets) 65 ± 1210 ± 3
Kidney (Cortex) 80 ± 1430 ± 6
Kidney (Medulla) 50 ± 920 ± 5

Note: This data is hypothetical, represents relative signal intensity, and is for illustrative purposes.

References

Troubleshooting & Optimization

Troubleshooting (S,S)-Sinogliatin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully use (S,S)-Sinogliatin in in vitro assays. The principles and protocols described here are designed to address common challenges, particularly related to compound solubility.

Frequently Asked Questions (FAQs)

Section 1: General Information

Q1: What is this compound?

A1: this compound, also known as Dorzagliatin or HMS-5552, is a fourth-generation, dual-acting glucokinase activator (GKA).[1][2] It is an investigational small molecule being developed for the treatment of Type 2 Diabetes Mellitus.

Q2: What is the mechanism of action for this compound?

A2: this compound functions as an allosteric activator of the glucokinase (GK) enzyme.[1] It binds to a site distinct from the glucose-binding site, increasing the enzyme's affinity for glucose.[3][4] This enhances the rate of glucose phosphorylation to glucose-6-phosphate, which is a key regulatory step in glucose metabolism. In pancreatic β-cells, this action promotes glucose-stimulated insulin secretion, while in the liver, it enhances glucose uptake and reduces hepatic glucose production.[1][5]

Section 2: Stock Solution & Solubility

Q3: I am observing a precipitate after diluting my this compound stock solution into my aqueous assay buffer. What is happening?

A3: This is a common issue when working with hydrophobic small molecules. The precipitate forms because the compound's solubility limit has been exceeded in the final aqueous buffer.[6] While this compound is soluble in organic solvents like DMSO, its solubility in aqueous solutions is significantly lower. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cell toxicity.[6]

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar small molecules.

Q5: How can I avoid compound precipitation during my experiments?

A5: Several strategies can help prevent precipitation:

  • Reduce Final Concentration: The most direct method is to work at a lower final concentration of the compound in your assay.[6]

  • Optimize Dilution Method: Avoid single, large dilution steps. Instead, perform serial dilutions and ensure rapid, thorough mixing when adding the compound to the aqueous buffer.[6]

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay medium is as low as possible (ideally <0.5%) but sufficient to maintain solubility.

  • Incorporate Detergents (Biochemical Assays): For biochemical (cell-free) assays, including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help prevent aggregation.[7]

Q6: My results are inconsistent between experiments. Could this be a solubility issue?

A6: Yes, inconsistent results can be a symptom of poor solubility. If the compound is not fully dissolved, its effective concentration will vary. At certain concentrations, some small molecules can also form colloidal aggregates which may lead to non-specific inhibition and highly variable results.[7]

Data & Protocols

Physicochemical & Solubility Data

The following tables summarize key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
Molecular Formula C₂₁H₂₀F₃N₅O₂Provides the elemental composition.
Molecular Weight 447.4 g/mol Important for calculating molar concentrations.
logP (Predicted) 2.5 - 3.5Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[8]
pKa (Predicted) 6.0 - 7.0 (Basic)The charge state of the molecule will change around physiological pH, which can impact solubility and target binding.

Table 2: Approximate Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO ≥ 80 mg/mL (≥ 178 mM)Recommended for primary stock solutions.
Ethanol (95%) ~10 mg/mL (~22 mM)Can be used, but lower solubility than DMSO. Check for assay compatibility.
PBS (pH 7.4) < 0.1 mg/mL (< 0.2 mM)Very low solubility. Direct dissolution in aqueous buffers is not recommended.
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder (MW: 447.4 g/mol ). For 1 mL of a 10 mM stock, you will need 4.47 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C for long-term stability.

Protocol 2: Serial Dilution for In Vitro Assays (Example)

This protocol describes preparing a 10 µM final concentration in a cell culture well with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: Dilute your 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

  • Prepare Final Spiking Solution: Dilute the 100 µM intermediate stock 1:10 in your final assay buffer or cell culture medium to create a 10X final spiking solution (100 µM). (e.g., 10 µL of 100 µM intermediate stock + 90 µL of assay medium). Vortex immediately and thoroughly.

  • Add to Assay: Add the 10X spiking solution to your assay wells at a 1:10 ratio. For example, add 10 µL of the 100 µM spiking solution to 90 µL of medium already in the well to achieve a final concentration of 10 µM. This ensures the final DMSO concentration is 0.1%.

Visual Guides & Workflows

Diagrams

start Precipitation or Assay Variability Observed q1 Is stock solution clear? start->q1 s1 Re-dissolve stock. Use sonication if needed. Visually inspect. q1->s1 No q2 What is the final DMSO concentration? q1->q2 Yes s1->q1 s2 Decrease final compound concentration. Precipitation indicates solubility limit is exceeded. q2->s2 < 0.1% s3 Increase final DMSO to 0.5% max. Check for solvent tolerance of assay. q2->s3 > 0.5% q3 Was a serial dilution used? q2->q3 0.1% - 0.5% end_node Problem Resolved s2->end_node s3->q3 s4 Implement serial dilution protocol. Avoid large single-step dilutions from stock. q3->s4 No q3->end_node Yes s4->end_node

Caption: Troubleshooting workflow for addressing compound precipitation issues.

cluster_0 Pancreatic β-Cell / Hepatocyte glucose Glucose gk_inactive Glucokinase (Inactive) glucose->gk_inactive sinogliatin This compound sinogliatin->gk_inactive Binds to allosteric site gk_active Glucokinase (Active) gk_inactive->gk_active Activation g6p Glucose-6-Phosphate gk_active->g6p Catalyzes metabolism Increased Glycolysis & Insulin Secretion (Pancreas) Glucose Uptake (Liver) g6p->metabolism

Caption: Simplified mechanism of action of this compound.

References

Optimizing dorzagliatin dosage and treatment duration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dorzagliatin dosage and treatment duration in vivo.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of dorzagliatin in preclinical and clinical research settings.

Q1: What is the primary mechanism of action for dorzagliatin?

Dorzagliatin is a first-in-class, dual-acting, allosteric glucokinase activator (GKA).[1][2] Its mechanism centers on restoring the function of glucokinase (GK), a critical enzyme that acts as a glucose sensor in the pancreas and liver.[3][4] By binding to an allosteric site on the GK enzyme, dorzagliatin enhances its affinity for glucose, leading to a dual effect:[3]

  • In Pancreatic β-cells: It enhances glucose-stimulated insulin secretion (GSIS), allowing for a more physiological insulin release in response to rising blood glucose.[3][4]

  • In the Liver: It promotes glucose uptake and its conversion into glycogen, which reduces overall hepatic glucose output.[3][4]

This dual action helps to restore glucose homeostasis.[2]

Caption: Dorzagliatin's dual mechanism of action on pancreatic and hepatic glucokinase.

Q2: What is a typical starting dose for in vivo animal studies?

Dosage depends heavily on the animal model and study objective. Based on published preclinical research, here are some suggested starting points:

  • Acute (Single Dose) Studies in Mice: For evaluating immediate pharmacodynamic effects, such as in an Oral Glucose Tolerance Test (OGTT), a single oral dose of 30 mg/kg has been used.[5]

  • Chronic (Multiple Dose) Studies in Mice: For longer-term efficacy studies, a daily oral dose of 15 mg/kg has been documented.[5]

Researchers should always perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

Q3: What is the recommended clinical dosage and treatment duration?

In Phase 3 clinical trials for Type 2 Diabetes (T2DM), the established efficacious and well-tolerated dose is 75 mg administered orally twice daily (BID) .[1][6] Efficacy in reducing HbA1c has been shown to be sustained for up to 52 weeks.[7]

Q4: What are the key pharmacokinetic (PK) parameters of dorzagliatin?

Dorzagliatin exhibits linear pharmacokinetics.[1] A population pharmacokinetic analysis characterized its profile as a two-compartment model with sequential zero-order and first-order absorption.[8][9] Key parameters are summarized below.

ParameterHuman (Healthy Volunteers)Notes
Tmax (Time to Max Concentration) ~90 minutesTime to reach peak plasma concentration after a single oral dose.[7]
Absorption Profile Sequential zero-order then first-orderProvides a distinct absorption pattern.[1]
Apparent Total Clearance (CL/F) 10.4 L/h (Typical Male, 69kg)Influenced by body weight, age, and AST levels, but adjustments are not typically required.[8][9]
Excretion Minimal urinary excretionMay be suitable for patients with renal impairment.[10]

Q5: What are the expected efficacy outcomes of dorzagliatin treatment?

Treatment with dorzagliatin has consistently demonstrated robust improvements in glycemic control across multiple clinical trials.

Efficacy EndpointResultCitation(s)
HbA1c Reduction (Monotherapy) ~1.07% decrease from baseline at 24 weeks (vs. 0.50% for placebo).[1]
HbA1c Reduction (Add-on to Metformin) ~1.02% decrease from baseline at 24 weeks (vs. 0.36% for placebo).[11]
Fasting Plasma Glucose (FPG) Reduction Significant decrease; meta-analysis reported a mean difference of -9.22 mg/dL vs. placebo.[1][12]
2h Postprandial Glucose (2h-PPG) Reduction Significant decrease; meta-analysis reported a mean difference of -48.70 mg/dL vs. placebo.[1][12]
β-cell Function (HOMA2-β) Significant improvement observed.[1][6][12]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for addressing common issues encountered during in vivo experiments with dorzagliatin.

G start Issue: Suboptimal or No Glycemic Response Observed q1 Is the dose appropriate for the species and disease model? start->q1 q2 Was the drug formulation prepared and administered correctly? q1->q2 Yes sol1 Action: Review literature for species- specific dosing. Perform a dose- response pilot study. q1->sol1 No q3 Is the timing of blood sampling aligned with the drug's Tmax? q2->q3 Yes sol2 Action: Verify vehicle, solubility, and storage conditions. Confirm administration technique (e.g., oral gavage). q2->sol2 No q4 Are there unexpected side effects (e.g., hyperlipidemia)? q3->q4 Yes sol3 Action: Adjust sampling schedule. For acute effects, sample around the 90-minute Tmax post-dose. q3->sol3 No sol4 Action: Monitor triglyceride and cholesterol levels. Evaluate diet of animal models. Note: Mild elevation can occur. q4->sol4 Yes end_node If issues persist, consider animal model suitability or consult further literature. q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for unexpected results in dorzagliatin experiments.

Issue: Lack of Efficacy / High Variability

  • Dosage: Ensure the dose is appropriate for the species being studied. Doses used in mice (e.g., 15-30 mg/kg) may not directly translate to other rodents or larger animals.[5] A pilot dose-response study is highly recommended.

  • Formulation & Administration: Verify that dorzagliatin is properly solubilized in its vehicle. Confirm the accuracy and consistency of the administration technique (e.g., oral gavage).

  • Timing: The timing of pharmacodynamic measurements is critical. For acute effects like glucose lowering during an OGTT, blood sampling should be timed around the expected Tmax (~90 minutes in humans, may vary in animal models).[7]

Issue: Managing Potential Side Effects

  • Hypoglycemia: The risk of severe hypoglycemia with dorzagliatin is low because its action is glucose-dependent.[1][12] However, if hypoglycemia is observed, verify the dose and consider potential interactions if co-administered with other anti-diabetic agents.

  • Hyperlipidemia: Some clinical trials have noted modest increases in triglycerides (TG) and total cholesterol (TC).[1][12][13] It is advisable to obtain baseline lipid profiles and monitor them during chronic studies. The diet of the animal models should also be considered as a contributing factor.

Section 3: Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment.

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard procedure to assess the effect of an acute dorzagliatin dose on glucose disposal.

G A 1. Animal Acclimatization (1 week minimum) B 2. Fasting (6 hours, water ad libitum) A->B C 3. Baseline Blood Sample (T = -90 min) (Tail vein snip) B->C D 4. Drug Administration (T = -90 min) (Oral gavage: Vehicle or Dorzagliatin) C->D E 5. Glucose Challenge (T = 0 min) (Oral gavage: 2 g/kg D-glucose solution) D->E F 6. Post-Glucose Blood Sampling (T = 15, 30, 60, 90, 120 min) E->F G 7. Data Analysis (Plot glucose vs. time, calculate AUC) F->G

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with dorzagliatin.

1. Materials:

  • Dorzagliatin

  • Vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (e.g., 20% w/v in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated capillaries)

2. Procedure:

  • Acclimatization: House mice in the experimental facility for at least one week prior to the study.

  • Fasting: Fast the mice for 6 hours before the experiment. Ensure free access to water.

  • Baseline Glucose (T = -90 min): Obtain a baseline blood sample from the tail vein to measure fasting glucose.

  • Drug Administration (T = -90 min): Administer dorzagliatin (e.g., 30 mg/kg) or vehicle control via oral gavage. The 90-minute pre-treatment time is based on the known Tmax in humans and allows for drug absorption.[7]

  • Glucose Challenge (T = 0 min): Administer a 2 g/kg body weight dose of D-glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Measurement: Measure blood glucose concentration at each time point using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion to quantify the overall effect on glucose tolerance.

References

Addressing assay interference in glucokinase activity measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucokinase (GCK) activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the measurement of glucokinase activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems you may face during your experiments.

Issue 1: High Background Signal in a Fluorometric or Luminescent Assay

Q1: I am observing a high background signal in my fluorometric/luminescent glucokinase assay, even in my negative control wells. What are the potential causes and how can I resolve this?

A1: High background signal can obscure the true enzyme activity and lead to inaccurate results. The primary causes include autofluorescence from test compounds or biological matrices, contamination of reagents, and non-specific reactions.

Troubleshooting Steps:

  • Identify the Source of Interference:

    • Test Compound Autofluorescence/Luminescence: Run a control plate containing only the assay buffer and your test compounds (without the enzyme or substrates). Measure the fluorescence or luminescence to determine if the compounds themselves are contributing to the signal.[1][2]

    • Biological Matrix Interference: If you are using cell lysates or tissue homogenates, they may contain endogenous fluorescent or luminescent molecules.[1][3] Prepare a sample background control containing the lysate but omitting a key reaction component (e.g., ATP or glucose) to quantify this background.

    • Reagent Contamination: Reagents can become contaminated with fluorescent or luminescent substances. Test each reagent individually in the assay buffer to pinpoint the source.

  • Implement Corrective Actions:

    • Wavelength Selection: If using a fluorometric assay, try shifting the excitation and emission wavelengths to a range where the interference from your compound is minimized.

    • Use of Appropriate Microplates: For fluorescent assays, use black opaque plates to reduce crosstalk and background.[4] For luminescent assays, white opaque plates are recommended to maximize the signal.[5][6]

    • Data Correction: Subtract the signal from the appropriate background control wells (e.g., "no enzyme" control or "compound only" control) from your experimental wells.[2]

    • Sample Preparation: If the interference is from the biological sample, consider further purification steps such as protein precipitation or dialysis to remove small molecule interferents.[7]

Troubleshooting Workflow for High Background Signal

high_background_workflow start High Background Signal Detected check_compound Run 'Compound Only' Control start->check_compound check_sample Run 'Sample Background' Control start->check_sample check_reagents Test Individual Reagents start->check_reagents is_compound_interfering Compound Autofluorescent/ Luminescent? check_compound->is_compound_interfering is_sample_interfering High Signal in Sample Background? check_sample->is_sample_interfering is_reagent_contaminated Contaminated Reagent Identified? check_reagents->is_reagent_contaminated correct_compound Correct for Compound Signal (Subtract Background) is_compound_interfering->correct_compound Yes end_good Proceed with Corrected Assay is_compound_interfering->end_good No correct_sample Purify Sample or Subtract Background is_sample_interfering->correct_sample Yes is_sample_interfering->end_good No replace_reagent Replace Contaminated Reagent is_reagent_contaminated->replace_reagent Yes is_reagent_contaminated->end_good No correct_compound->end_good correct_sample->end_good replace_reagent->end_good

Caption: Workflow to troubleshoot high background signal.

Issue 2: Low or No Signal in an NADH-Coupled Assay

Q2: My NADH-coupled glucokinase assay is showing very low or no increase in absorbance at 340 nm. What could be the problem?

A2: A lack of signal in an NADH-coupled assay typically points to an issue with one of the enzymatic components or the reaction conditions. This assay relies on the sequential action of glucokinase and a coupling enzyme, usually glucose-6-phosphate dehydrogenase (G6PDH).

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Glucokinase Activity: Ensure your glucokinase enzyme is active. If possible, use a positive control activator to confirm its function.

    • Coupling Enzyme (G6PDH) Activity: The G6PDH may be inactive. Test its activity independently by providing its substrate, glucose-6-phosphate (G6P), and co-factor (NADP+), and measuring NADPH production.

  • Check Reagent Integrity:

    • ATP: ATP solutions can degrade, especially with repeated freeze-thaw cycles. Prepare fresh ATP solutions.

    • NADP+/NAD+: Ensure the correct co-factor is being used for your specific G6PDH and that it has not degraded.[8]

    • Substrates: Confirm the concentrations of glucose and other substrates are correct.

  • Optimize Reaction Conditions:

    • pH: The optimal pH for glucokinase and G6PDH may differ slightly. Ensure the assay buffer pH is within the optimal range for both enzymes (typically around pH 7.4-8.7).[9]

    • Magnesium Concentration: Glucokinase requires magnesium ions for activity. Ensure an adequate concentration of MgCl2 is present in the reaction buffer.[10]

Logical Relationship for a Functional NADH-Coupled Assay

nadh_assay_logic cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products Glucose Glucose GCK Glucokinase (Active) Glucose->GCK ATP ATP ATP->GCK NADP NADP G6PDH G6PDH (Active) NADP->G6PDH G6P Glucose-6-Phosphate GCK->G6P Catalyzes NADPH NADPH G6PDH->NADPH Catalyzes G6P->G6PDH Signal Signal NADPH->Signal Signal (Abs at 340nm)

Caption: Key components for a successful NADH-coupled assay.

Issue 3: Interference from Reducing Agents like DTT

Q3: My assay buffer contains DTT to maintain enzyme stability, but I suspect it's interfering with the results. How can I address this?

A3: Dithiothreitol (DTT) is a common reducing agent used to protect enzymes from oxidative damage. However, high concentrations of DTT can interfere with certain assay formats, particularly those involving a probe that can be reduced non-enzymatically, leading to a false positive signal.[11][12]

Troubleshooting and Mitigation Strategies:

  • Determine DTT Sensitivity: Run a control experiment with varying concentrations of DTT in your assay buffer without the enzyme to determine the concentration at which interference becomes significant.

  • Optimize DTT Concentration: Use the lowest concentration of DTT that still provides adequate enzyme stability.

  • Dilute the Sample: If your sample preparation requires high DTT concentrations, dilute the sample in an assay buffer with a lower or no DTT concentration just before the assay.[11][12]

  • Alternative Reducing Agents: Consider using alternative, less interfering reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).

  • Assay Format Selection: Some assay formats are less susceptible to interference from reducing agents. If possible, switch to an assay that does not rely on a redox-sensitive probe.

Table 1: Comparison of Common Reducing Agents in Biochemical Assays

Reducing AgentTypical Working ConcentrationAdvantagesDisadvantages & Interferences
DTT 0.1 - 10 mMEffective at protecting sulfhydryl groupsCan interfere with redox-based probes, may be unstable in solution
β-Mercaptoethanol 1 - 20 mMInexpensiveVolatile with a strong odor, can also interfere with some assays
TCEP 0.1 - 1 mMMore stable than DTT, less odor, reduces disulfide bonds over a wider pH rangeCan be more expensive
Issue 4: False Positives or Negatives in High-Throughput Screening (HTS)

Q4: In my HTS campaign for glucokinase activators/inhibitors, I'm getting a high rate of what I suspect are false positives/negatives. How can I identify and eliminate these artifacts?

A4: False positives and negatives are a significant challenge in HTS. They can arise from compound reactivity, optical interference, or off-target effects.[2][13] A robust screening cascade with appropriate counter-screens is essential.

Strategies to Identify and Triage False Hits:

  • Promiscuous Inhibitor/Activator Flags: Many compounds can appear active due to non-specific mechanisms like aggregation, membrane disruption, or chemical reactivity.[13]

    • Counter-Screen: Screen active compounds against an unrelated enzyme to check for specificity.

    • Detergent Sensitivity: Re-test hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors/activators should maintain their activity, while aggregation-based artifacts will often be disrupted.

  • Optical Interference: As discussed in Q1, compounds can absorb light or fluoresce at the assay wavelengths, mimicking a true signal.

    • Artifact Assay: Run a parallel assay plate where a key component of the enzymatic reaction is omitted.[2] Any "activity" observed in this plate is due to interference.

  • Redox-Active Compounds: Compounds that can undergo redox cycling can interfere with assays that measure NADH/NADPH or use redox-sensitive dyes.

    • Counter-Screen: Test hits in the presence of a high concentration of a reducing agent like DTT. If the compound's activity is significantly diminished, it may be a redox artifact.

Screening Cascade for Hit Validation

hts_cascade start Primary HTS Hits confirm Dose-Response Confirmation start->confirm counter_screen Counter-Screen (Unrelated Enzyme) confirm->counter_screen is_specific Specific to Glucokinase? counter_screen->is_specific artifact_assay Optical Interference Assay is_optical_artifact Optical Interference? artifact_assay->is_optical_artifact redox_assay Redox Interference Assay is_redox_artifact Redox Artifact? redox_assay->is_redox_artifact is_specific->artifact_assay Yes false_positive Triage as False Positive is_specific->false_positive No is_optical_artifact->redox_assay No is_optical_artifact->false_positive Yes validated_hit Validated Hit is_redox_artifact->validated_hit No is_redox_artifact->false_positive Yes

Caption: A typical workflow for validating hits from HTS.

Experimental Protocols

Protocol 1: NADH-Coupled Glucokinase Activity Assay

This protocol measures glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which is monitored by the increase in absorbance at 340 nm.[10]

Materials:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.05% BSA.

  • Substrates: Glucose, ATP.

  • Coupling Enzyme System: Glucose-6-phosphate dehydrogenase (G6PDH), NADP+.

  • Recombinant Glucokinase or sample (e.g., cell lysate).

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer

    • 1 mM NADP+

    • 2.5 U G6PDH

    • Glucose (at desired concentration, e.g., 0.5-100 mM)

  • Pipette into Plate: Add the master mix to the wells of a 96-well plate.

  • Add Enzyme/Sample: Add 7.5 nM of glucokinase or your sample to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Calculate Activity: Determine the rate of change in absorbance (Vmax) from the linear portion of the curve. Convert this to the rate of NADPH production using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Luciferase-Based Glucokinase Assay (e.g., ADP-Glo™)

This is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to glucokinase activity. The ADP is converted to ATP, which is then used by luciferase to generate light.[14]

Materials:

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • Recombinant Glucokinase or sample.

  • Substrates: Glucose, ATP.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Glucokinase Reaction:

    • Set up the kinase reaction in a well of a white plate with your sample/enzyme, glucose, and ATP in the appropriate kinase buffer.

    • Incubate for the desired time (e.g., 75 minutes) at room temperature.

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to each well to stop the glucokinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the glucokinase activity.

Table 2: Comparison of Glucokinase Assay Formats

Assay TypePrincipleAdvantagesCommon Interferences
NADH-Coupled (Absorbance) Measures NADPH production at 340 nmWell-established, direct measurementCompounds absorbing at 340 nm, dehydrogenase inhibitors
Fluorometric Coupled reaction produces a fluorescent productHigh sensitivityAutofluorescent compounds, light scattering
Luminescent (e.g., ADP-Glo™) Measures ADP production via a luciferase reactionVery high sensitivity, less susceptible to optical interferenceLuciferase inhibitors, ATPases in sample
FRET-based Measures conformational changes or protein-protein interactionsCan be used to study allosteric regulationFluorescent compounds, quenchers

Glucokinase Signaling Pathway and Regulation

Glucokinase plays a pivotal role in glucose homeostasis, primarily in hepatocytes and pancreatic β-cells. Its activity is not regulated by its product (G6P) but is allosterically modulated by the glucokinase regulatory protein (GKRP) in the liver.[15][16]

Regulation of Glucokinase in a Hepatocyte

gck_regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GCK_GKRP Inactive GCK-GKRP Complex GCK_active Active GCK GCK_GKRP->GCK_active Translocation GCK_active->GCK_GKRP Binding Glucose Glucose GCK_active->Glucose G6P G6P Glucose->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen_synthesis Glycogen_synthesis G6P->Glycogen_synthesis Glycogen Synthesis High_Glucose High Glucose High_Glucose->GCK_GKRP Dissociation Low_Glucose Low Glucose (High Fructose-6-P) Low_Glucose->GCK_active Sequestration

Caption: Regulation of glucokinase localization by glucose levels.

References

Technical Support Center: (S,S)-Sinogliatin Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general technical support guide based on the chemical structure of (S,S)-Sinogliatin and established principles of drug degradation. As of December 2025, specific stability and degradation studies for this compound are not extensively published in publicly accessible literature. Therefore, the degradation pathways and quantitative data presented here are illustrative and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

A1: Based on its chemical structure, this compound possesses several functional groups susceptible to degradation in aqueous environments. The primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond is a likely site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into two main fragments. The pyrrolone ring may also be susceptible to hydrolysis, leading to ring-opening.

  • Oxidation: The diol moiety on the propyl side chain is susceptible to oxidation, potentially forming corresponding aldehydes or carboxylic acids. The tertiary amine within the pyrrolone ring could also be a site for oxidation.

  • Photodegradation: Aromatic compounds and conjugated systems, such as those present in this compound, can be susceptible to degradation upon exposure to light, particularly UV radiation.

Q2: What are the optimal pH and temperature conditions for storing this compound aqueous stock solutions?

A2: While specific data is unavailable, neutral to slightly acidic conditions (pH 4-6) are generally recommended to minimize base-catalyzed hydrolysis of the amide bond. For short-term storage (1-2 days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. It is crucial to perform your own stability studies to determine the optimal storage conditions for your specific application.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A UV detector is typically used for quantification. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

A4: Specific incompatibility studies for this compound are not publicly available. However, based on its structure, potential incompatibilities could arise with:

  • Strong acids and bases: These can catalyze hydrolysis.

  • Strong oxidizing agents: Can lead to oxidative degradation.

  • Certain reactive excipients: Aldehydes or ketones in excipients could potentially react with the amine functionalities.

It is always recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound potency in solution. 1. Inappropriate pH: The solution may be too acidic or basic, leading to rapid hydrolysis. 2. Exposure to light: The solution may not be protected from light, causing photodegradation. 3. High temperature: Storage or experimental conditions may be at an elevated temperature. 4. Presence of oxidizing agents: Contaminants or co-solutes may be oxidizing the molecule.1. pH Control: Buffer the solution to a pH between 4 and 6. Verify the pH of your final solution. 2. Light Protection: Store solutions in amber vials or protect them from light by wrapping with aluminum foil. 3. Temperature Control: Store stock solutions at appropriate temperatures (2-8°C for short-term, -20°C or below for long-term). Maintain controlled temperatures during experiments where stability is critical. 4. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity and free from oxidizing contaminants. Consider degassing solvents.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation: The new peaks are likely degradation products of this compound. 2. Contamination: The sample may be contaminated with impurities from solvents, vials, or other sources.1. Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks and compare with potential degradation products. Perform forced degradation studies (see below) to intentionally generate degradants and confirm their retention times. 2. Run Blanks: Analyze a blank sample (solvent without the drug) to rule out contamination from the system or solvents.
Precipitation of this compound from solution. 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. 2. pH Shift: A change in pH could affect the ionization state and solubility of the molecule. 3. Degradation to an Insoluble Product: A degradation product might be less soluble than the parent compound.1. Solubility Assessment: Determine the solubility of this compound in your chosen solvent system before preparing high-concentration stock solutions. Consider using co-solvents if necessary. 2. Maintain pH: Ensure the solution is adequately buffered to prevent pH shifts. 3. Analyze Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent drug or a degradant.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and acetonitrile for HPLC

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition% Assay of this compoundNumber of Degradation ProductsMajor Degradant Peak Area (%)
Control (Unstressed) 1000-
0.1 M HCl, 60°C, 24h 85.2210.5 (RRT ~0.8)
0.1 M NaOH, RT, 8h 78.9315.3 (RRT ~0.7)
3% H₂O₂, RT, 24h 92.115.8 (RRT ~1.2)
Heat (80°C, 48h) 98.511.2 (RRT ~0.9)
Photolysis (ICH Q1B) 94.323.1 (RRT ~1.1)
RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolysis (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound h1 Amide Cleavage Product 1 (Leucine derivative) parent->h1 Hydrolysis h2 Amide Cleavage Product 2 (Pyrazolyl amine) parent->h2 Hydrolysis o1 Oxidized Diol Product (Aldehyde/Carboxylic Acid) parent->o1 Oxidation

Caption: Hypothetical major degradation pathways for this compound.

References

Technical Support Center: Enhancing the Bioavailability of (S,S)-Sinogliatin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (S,S)-Sinogliatin. The focus is on improving oral bioavailability through advanced formulation strategies.

Troubleshooting Guide

This guide addresses common issues observed during the experimental process of formulating this compound.

Issue Potential Cause Recommended Action
Low in vitro dissolution rate of this compound Crystalline nature of the drug substance limits its solubility in the dissolution medium.Consider formulation strategies that disrupt the crystal lattice, such as preparing an amorphous solid dispersion (ASD). The use of hydrophilic polymers like Eudragit® or Poloxamers can help maintain the amorphous state and improve wettability.[1][2]
High variability in pharmacokinetic (PK) data between subjects Poor and variable absorption due to low solubility and/or permeability. Food effects can also contribute to this variability.Developing a robust formulation, such as a solid dispersion, can lead to more consistent dissolution and absorption, thereby reducing inter-subject variability in PK profiles.[2]
Precipitation of the drug in the gastrointestinal (GI) tract The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine.Formulating this compound as an ASD with a pH-sensitive polymer can help maintain a supersaturated state in the intestine, preventing precipitation and enhancing absorption.
Low oral bioavailability (in vivo) despite good in vitro dissolution The drug may have poor permeability across the intestinal epithelium, or it may be subject to significant first-pass metabolism. This compound is known to be metabolized by CYP3A4.Conduct a Caco-2 permeability assay to assess intestinal permeability. If permeability is low, formulation strategies that enhance membrane transport, such as the use of permeation enhancers (with caution and thorough safety evaluation), could be explored. The impact of first-pass metabolism can be significant, and formulation strategies may have a limited effect on this.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: Like many small molecule drugs, the oral bioavailability of this compound can be limited by its physicochemical properties. The primary challenges often revolve around poor aqueous solubility due to its crystalline structure. Low solubility can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.

Q2: What is an amorphous solid dispersion (ASD) and how can it improve the bioavailability of this compound?

A2: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[3] This approach can significantly enhance the bioavailability of poorly soluble drugs for several reasons:

  • Increased Apparent Solubility: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to a higher apparent solubility and dissolution rate.[4]

  • Supersaturation: ASDs can generate and maintain a supersaturated concentration of the drug in the gastrointestinal tract, which creates a larger concentration gradient for absorption across the intestinal wall.[5]

  • Improved Wettability: The hydrophilic polymer carrier can improve the wettability of the hydrophobic drug, facilitating its dissolution.

Q3: What polymers are suitable for creating an ASD with this compound?

A3: The choice of polymer is critical for the stability and performance of an ASD. Based on patent literature for Dorzagliatin (the common name for Sinogliatin), Eudragit® L100 has been used to prepare a solid dispersion. Other commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The selection should be based on drug-polymer miscibility, the ability to maintain the amorphous state, and the desired release profile.

Q4: How can I assess the effectiveness of my new this compound formulation?

A4: A multi-step approach is recommended:

  • In vitro Dissolution Testing: Compare the dissolution profile of your new formulation against the unformulated active pharmaceutical ingredient (API) in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Caco-2 Permeability Assay: Evaluate the transport of the dissolved drug across a Caco-2 cell monolayer to predict intestinal permeability.

  • In vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats) to compare the oral bioavailability (AUC, Cmax) of the new formulation with a simple suspension of the API.

Q5: Are there any known drug-drug interactions with this compound that I should be aware of during preclinical studies?

A5: Yes, this compound is a substrate of the CYP3A4 enzyme. Co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter its plasma concentrations. However, a clinical study has shown that there are no clinically meaningful pharmacokinetic interactions when dorzagliatin is co-administered with sitagliptin.[6]

Quantitative Data on Bioavailability Enhancement

While specific comparative in vivo data for different this compound formulations is not publicly available, the following tables illustrate the potential for bioavailability enhancement of poorly soluble drugs using amorphous solid dispersion (ASD) technology.

Table 1: Pharmacokinetic Parameters of Dorzagliatin in Mice (Single Formulation)

ParameterValue
Dose (oral)10 mg/kg
Cmax (ng/mL)Varies with co-administered drugs
AUC₀→t (ng·h/mL)Varies with co-administered drugs

Note: Data is derived from a study where Dorzagliatin was administered alone and in combination with other drugs, which influenced its PK parameters.[7]

Table 2: Illustrative Example of Bioavailability Enhancement of Glibenclamide (a BCS Class II drug) in Rats using ASD

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Marketed Tablet287.533747100
ASD with Poloxamer-188 (1:6 ratio)610.015636~200

This data demonstrates a two-fold increase in the oral bioavailability of glibenclamide when formulated as an ASD.[1]

Table 3: Illustrative Example of Bioavailability Enhancement of Tranilast in Rats using ASD

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Crystalline Drug~100~4~500100
ASD with Eudragit EPO~1200~1~9500~1900

This data shows a significant 19-fold increase in the oral bioavailability of tranilast when formulated as an ASD.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is adapted from patent literature describing the formulation of Dorzagliatin.

Materials:

  • This compound

  • Eudragit® L100

  • Anhydrous Ethanol

  • Spray Dryer

Procedure:

  • Weigh the desired amounts of this compound and Eudragit® L100. A drug-to-polymer ratio of 1:9 (by weight) can be a starting point.

  • Dissolve the Eudragit® L100 in anhydrous ethanol under constant stirring until a clear solution is formed.

  • Add the this compound to the polymer solution and continue stirring until it is fully dissolved.

  • Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, atomization pressure) to optimized values for the specific equipment and solvent system.

  • Spray dry the solution to obtain a fine powder of the this compound ASD.

  • Collect the dried powder and store it in a desiccator to prevent moisture absorption.

  • Characterize the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Protocol 2: In Vitro Dissolution Testing

Apparatus: USP Apparatus 2 (Paddle)

Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

Procedure:

  • Prepare 900 mL of the desired dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 3: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability test.

  • For apical to basolateral (A→B) transport, add the this compound test solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For basolateral to apical (B→A) transport, add the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • Take samples from the receiver chamber at specified time points.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Protocol 4: Rat Pharmacokinetic Study

Animals: Male Sprague-Dawley rats

Formulations:

  • Test Formulation: this compound ASD suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Control Formulation: Crystalline this compound suspended in the same vehicle.

Procedure:

  • Fast the rats overnight before dosing, with free access to water.

  • Administer the formulations orally via gavage at a specified dose.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Calculate the relative oral bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation API This compound API ASD Amorphous Solid Dispersion (ASD) API->ASD Spray Drying Dissolution Dissolution Testing ASD->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Rat PK Study Permeability->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

logical_relationship PoorSolubility Poor Aqueous Solubility (Crystalline Form) LowDissolution Low Dissolution Rate PoorSolubility->LowDissolution LowAbsorption Low and Variable Oral Absorption LowDissolution->LowAbsorption LowBioavailability Low Bioavailability LowAbsorption->LowBioavailability ASD Amorphous Solid Dispersion (ASD) Formulation IncreasedSolubility Increased Apparent Solubility ASD->IncreasedSolubility Supersaturation Maintained Supersaturation ASD->Supersaturation ImprovedDissolution Improved Dissolution Rate IncreasedSolubility->ImprovedDissolution ImprovedAbsorption Improved and Consistent Oral Absorption Supersaturation->ImprovedAbsorption ImprovedDissolution->ImprovedAbsorption ImprovedBioavailability Improved Bioavailability ImprovedAbsorption->ImprovedBioavailability signaling_pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P Metabolism_P Glucose Metabolism GK_P->Metabolism_P ATP_ADP ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP Insulin Insulin Secretion ATP_ADP->Insulin Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L G6P Glucose-6-Phosphate GK_L->G6P Glycogen Glycogen Synthesis G6P->Glycogen HGO ↓ Hepatic Glucose Output G6P->HGO Sinogliatin This compound Sinogliatin->GK_P Activates Sinogliatin->GK_L Activates

References

Technical Support Center: (S,S)-Sinogliatin Experiments & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with (S,S)-Sinogliatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture experiments involving small molecules like this compound?

A1: The most common types of biological contaminants in cell culture are bacteria, mycoplasma, fungi (yeast and mold), and viruses.[1][2][3][4] Cross-contamination with other cell lines is also a significant issue.[3] These contaminants are not specific to this compound but are general challenges in cell culture.[2][3][5]

Q2: How can I visually identify contamination in my cell cultures?

A2: Visual identification depends on the type of contaminant.

  • Bacteria: Often cause the culture medium to become cloudy or turbid, with a rapid drop in pH (turning the medium yellow if it contains phenol red).[2][3][6] Under a microscope, you may see small, motile particles between your cells.[2][6]

  • Yeast: The medium may become turbid, and the pH can increase in later stages. Microscopically, yeast appears as individual, ovoid, or spherical budding particles.[3][7]

  • Mold (Fungi): Can appear as fuzzy clumps floating in the medium.[8] Under the microscope, you will see thin, filamentous hyphae.[3][4]

  • Mycoplasma: This type of contamination is particularly insidious as it is often not visible to the naked eye and does not cause turbidity.[1][9] It also cannot be seen with a standard light microscope.[1][6]

Q3: Mycoplasma contamination is a concern. How can I detect it?

A3: Since mycoplasma is not easily visible, specific detection methods are necessary. The most common and reliable methods include:

  • PCR (Polymerase Chain Reaction): This is a highly sensitive and specific method that detects mycoplasma DNA.[10][11]

  • Fluorescence Staining: Using DNA-binding fluorochromes like DAPI or Hoechst stain can reveal the presence of mycoplasma as small, fluorescent particles around the cell nuclei.[1][10]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.[12]

  • Luminescence-based assays: These kits measure the activity of mycoplasmal enzymes and can provide rapid results.[11]

Q4: Can the use of antibiotics in my culture medium prevent all types of contamination?

A4: While antibiotics can help prevent some bacterial contamination, they are not a substitute for good aseptic technique.[2] Moreover, antibiotics can mask low-level or cryptic infections and may lead to the development of antibiotic-resistant strains.[2] Importantly, most common antibiotics are ineffective against mycoplasma, which lack a cell wall, and they have no effect on fungal, yeast, viral, or cross-contamination.[1][9]

Q5: What should I do if I suspect a contamination in my this compound experiment?

A5: If you suspect contamination, it is crucial to act quickly to prevent it from spreading. The recommended steps are:

  • Isolate: Immediately separate the suspected culture flask or plate from other cultures.[3]

  • Verify: Examine the culture under a microscope to try and identify the contaminant.

  • Discard: In most cases, the best course of action is to discard the contaminated culture.[13][14]

  • Decontaminate: Thoroughly clean and decontaminate the cell culture hood, incubator, and any equipment that may have come into contact with the contaminated culture.[3][14]

  • Check other cultures: Carefully inspect all other cultures in the same incubator for any signs of contamination.

Troubleshooting Guides

Guide 1: Bacterial Contamination
Symptom Possible Cause Troubleshooting Steps Prevention
Cloudy/turbid medium, rapid yellowing of medium Bacterial growth1. Immediately discard the contaminated culture.[13] 2. Decontaminate the incubator and biosafety cabinet with 70% ethanol followed by a stronger disinfectant.[14] 3. Check other cultures for similar signs.- Practice strict aseptic technique.[5] - Regularly sterilize equipment and consumables.[5] - Use sterile-filtered reagents.
Microscopic observation of small, motile particles Bacterial contamination1. Confirm the presence of bacteria through microscopy. 2. Follow the steps for cloudy medium.- Ensure all media and reagents are sterile. - Avoid talking, singing, or coughing over open culture vessels.
Guide 2: Fungal (Yeast and Mold) Contamination
Symptom Possible Cause Troubleshooting Steps Prevention
Turbid medium (yeast), visible fuzzy clumps (mold) Fungal growth1. Discard the contaminated culture immediately.[7] 2. Thoroughly clean and disinfect the work area and incubator.[7] 3. Check for and remove any potential sources of spores in the lab environment.- Maintain a clean and dry incubator; regularly change the water in the humidity pan.[2] - Ensure the HEPA filter in the biosafety cabinet is certified and functioning correctly. - Filter-sterilize all media and solutions.
Microscopic observation of budding ovals (yeast) or filamentous strands (mold) Fungal contamination1. Confirm the type of fungal contaminant. 2. Follow the steps for visible fungal growth.- Use antifungal agents in the incubator's water pan.[14] - Aliquot reagents to avoid contaminating stock solutions.[4]
Guide 3: Mycoplasma Contamination
Symptom Possible Cause Troubleshooting Steps Prevention
No visible signs, but changes in cell growth, morphology, or experimental results Mycoplasma infection1. Quarantine the suspected cell line. 2. Test for mycoplasma using a reliable method (e.g., PCR, fluorescence staining).[1] 3. If positive, discard the culture. For invaluable cell lines, specific anti-mycoplasma antibiotics can be used, but this is not generally recommended.[15]- Regularly test all cell lines for mycoplasma, especially upon receipt from an external source.[14] - Quarantine all new cell lines until they are confirmed to be mycoplasma-free.[14] - Use certified mycoplasma-free reagents and sera.[5]

Experimental Protocols

Protocol 1: Basic Aseptic Technique
  • Preparation: Before starting any cell culture work, ensure the work area in the biosafety cabinet is clean and uncluttered.[1]

  • Disinfection: Wipe down all surfaces inside the biosafety cabinet with 70% ethanol before and after use.[16] Spray all items (e.g., media bottles, pipette boxes) with 70% ethanol before placing them in the cabinet.[16]

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.

  • Handling Reagents: When opening bottles and flasks, do not touch the inner surfaces of the cap or the neck of the bottle.[16] Use a fresh sterile pipette for each reagent.[16]

  • Workflow: Work efficiently and deliberately to minimize the time that cultures and reagents are open to the environment.[16]

Protocol 2: Mycoplasma Detection by PCR
  • Sample Collection: Collect 1 ml of the cell culture supernatant from a sub-confluent culture.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific for mycoplasma 16S rRNA genes. Add the extracted DNA to the master mix.

  • Thermocycling: Run the PCR reaction in a thermal cycler using an appropriate amplification program.

  • Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow cluster_detection Identify Contaminant start Suspected Contamination in This compound Experiment isolate Isolate the Culture start->isolate visual_inspection Visual Inspection (Naked Eye & Microscope) isolate->visual_inspection bacterial Bacteria? (Cloudy, Yellow Medium) visual_inspection->bacterial Signs of... fungal Fungus/Yeast? (Filaments, Budding Ovals) visual_inspection->fungal Signs of... mycoplasma_suspect Mycoplasma Suspected? (Altered Cell Behavior) visual_inspection->mycoplasma_suspect No visible signs, but... discard Discard Contaminated Culture decontaminate Decontaminate Workspace & Equipment discard->decontaminate check_others Check Other Cultures decontaminate->check_others end Resume Experiment with Clean Cultures check_others->end bacterial->discard fungal->discard mycoplasma_test Perform Mycoplasma Test (e.g., PCR) mycoplasma_suspect->mycoplasma_test mycoplasma_test->discard Positive Result mycoplasma_test->check_others Negative Result

Caption: Troubleshooting workflow for suspected cell culture contamination.

Aseptic_Technique_Pyramid cluster_pyramid Hierarchy of Contamination Prevention lab_environment Clean Laboratory Environment (Controlled Access, Regular Cleaning) equipment Properly Maintained Equipment (Certified Biosafety Cabinet, Clean Incubator) reagents Sterile Reagents & Media (Certified Suppliers, Aliquoting) technique Strict Aseptic Technique (Operator Skill & Diligence)

Caption: Foundational principles for preventing cell culture contamination.

References

Technical Support Center: Investigating and Overcoming Potential Resistance to Dorzagliatin in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating potential mechanisms of resistance to dorzagliatin in long-term experimental settings. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with dorzagliatin, suggesting a logical workflow for investigation.

Issue 1: Diminished Glycemic Control in an In Vivo Model Over Time

Question: We observed a gradual loss of dorzagliatin's efficacy in our long-term in vivo study in a diabetic animal model. What are the potential causes and how can we investigate them?

Answer: A gradual decline in efficacy could be due to several factors. A systematic approach is recommended to identify the underlying cause.

Experimental Workflow for Investigating Diminished In Vivo Efficacy

start Diminished In Vivo Efficacy Observed pharmacokinetics Assess Dorzagliatin Pharmacokinetics (Plasma Concentration) start->pharmacokinetics target_expression Analyze Glucokinase (GCK) Expression (mRNA and Protein Levels in Liver and Pancreas) pharmacokinetics->target_expression If PK is unchanged target_mutation Sequence GCK Gene for Mutations in the Allosteric Binding Site target_expression->target_mutation If GCK expression is downregulated bypass_pathways Investigate Alternative Glucose Metabolism Pathways target_expression->bypass_pathways If GCK expression is unchanged end Identify Potential Resistance Mechanism target_mutation->end bypass_pathways->end

Caption: Troubleshooting workflow for diminished in vivo efficacy of dorzagliatin.

Step-by-Step Guide:

  • Pharmacokinetic Analysis: The first step is to rule out any changes in drug exposure. Measure the plasma concentration of dorzagliatin at several time points to ensure that its absorption, distribution, metabolism, and excretion (ADME) profile has not changed over the course of the study.

  • Target Expression Analysis: If pharmacokinetics are normal, investigate the expression of the drug's target, glucokinase (GCK).

    • Quantitative PCR (qPCR): Measure GCK mRNA levels in liver and pancreatic tissue samples from treated animals and compare them to baseline and control groups.

    • Western Blotting/Immunohistochemistry: Assess GCK protein levels in these tissues to confirm if mRNA changes translate to protein expression changes. A reduction in GCK expression has been observed in type 2 diabetes, which could be a potential mechanism of reduced drug efficacy.[1][2]

  • Target Mutation Analysis: If GCK expression is unchanged, the possibility of mutations in the GCK gene should be explored.

    • Gene Sequencing: Isolate genomic DNA from liver and pancreatic tissues and sequence the GCK gene, paying close attention to the allosteric binding site of dorzagliatin. Mutations in this region could potentially reduce the binding affinity of the drug.[3][4] Molecular dynamics simulations have suggested that Arg63 is a key residue for dorzagliatin binding.[5][6]

  • Investigation of Bypass Pathways: If there are no mutations in the GCK gene, cells may have adapted by upregulating alternative pathways for glucose metabolism.

    • Metabolomics: Perform metabolomic profiling of plasma and tissue samples to identify changes in key metabolites related to glycolysis, the pentose phosphate pathway, and gluconeogenesis.[7][8][9][10]

    • Enzyme Activity Assays: Measure the activity of key enzymes in these alternative pathways.

Issue 2: Reduced In Vitro Efficacy in a Cell-Based Assay

Question: Our cell line, which was initially sensitive to dorzagliatin, is now showing a reduced response in our long-term culture. How can we troubleshoot this?

Answer: Developing resistance in vitro can be a valuable tool for understanding potential clinical resistance mechanisms. Here is a workflow to characterize the resistant cell line.

Experimental Workflow for Investigating In Vitro Resistance

start Reduced In Vitro Efficacy confirm_resistance Confirm Resistance with Dose-Response Curve (Calculate IC50) start->confirm_resistance gck_activity Measure Glucokinase Activity confirm_resistance->gck_activity gck_expression Assess GCK Protein and mRNA Levels gck_activity->gck_expression If activity is low gck_sequencing Sequence GCK Gene gck_expression->gck_sequencing If expression is low efflux_pump Investigate Drug Efflux Pump Activity/Expression gck_expression->efflux_pump If expression is normal characterize Characterize Resistant Cell Line gck_sequencing->characterize efflux_pump->characterize cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte glucose_pancreas Glucose glut2_pancreas GLUT2 glucose_pancreas->glut2_pancreas gck_pancreas Glucokinase (GCK) glut2_pancreas->gck_pancreas g6p_pancreas Glucose-6-P gck_pancreas->g6p_pancreas glycolysis_pancreas Glycolysis g6p_pancreas->glycolysis_pancreas atp_pancreas ATP/ADP Ratio ↑ glycolysis_pancreas->atp_pancreas k_atp KATP Channel Closure atp_pancreas->k_atp depolarization Depolarization k_atp->depolarization ca_channel Ca2+ Influx depolarization->ca_channel insulin_secretion Insulin Secretion ↑ ca_channel->insulin_secretion dorzagliatin_pancreas Dorzagliatin dorzagliatin_pancreas->gck_pancreas Activates glucose_liver Glucose glut2_liver GLUT2 glucose_liver->glut2_liver gck_liver Glucokinase (GCK) glut2_liver->gck_liver g6p_liver Glucose-6-P gck_liver->g6p_liver hgo Hepatic Glucose Output ↓ gck_liver->hgo glycogen_synthesis Glycogen Synthesis ↑ g6p_liver->glycogen_synthesis glycolysis_liver Glycolysis ↑ g6p_liver->glycolysis_liver dorzagliatin_liver Dorzagliatin dorzagliatin_liver->gck_liver Activates

References

Refinement of animal protocols for (S,S)-Sinogliatin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,S)-Sinogliatin (Dorzagliatin) in animal models of metabolic disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-acting glucokinase (GK) activator. It allosterically binds to and activates GK in both the pancreas and the liver. In pancreatic β-cells, this enhances glucose-stimulated insulin secretion (GSIS). In the liver, it promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Q2: Which animal models are suitable for studying the efficacy of this compound?

A2: Several rodent models of type 2 diabetes are appropriate for evaluating the therapeutic potential of this compound. These include genetically obese and diabetic models such as Zucker diabetic fatty (ZDF) rats, db/db mice, and ob/ob mice. Diet-induced obesity (DIO) models in rats and mice are also commonly used. Additionally, chemically-induced diabetes models, for example, using streptozotocin (STZ), can be employed to investigate specific aspects of the drug's action.

Q3: What are the expected therapeutic effects of this compound in these animal models?

A3: In diabetic animal models, this compound is expected to lower blood glucose levels, improve glucose tolerance, and enhance insulin secretion in response to a glucose challenge. Preclinical studies have demonstrated its ability to reduce hyperglycemia and improve overall glycemic control.

Q4: What is the recommended route of administration for this compound in rodent studies?

A4: Oral gavage is the most common and clinically relevant route for administering this compound in rodent studies, as it is intended for oral administration in humans.

Troubleshooting Guides

Issue 1: Unexpected Hypoglycemia in Treated Animals

  • Question: We observed a higher than expected incidence of hypoglycemia in our experimental animals after administering this compound. What could be the cause and how can we mitigate this?

  • Answer:

    • Possible Causes:

      • Dosage: The administered dose may be too high for the specific animal model, strain, or age.

      • Fasting State: Prolonged fasting prior to or after drug administration can increase the risk of hypoglycemia.

      • Interaction with other compounds: If co-administering other therapeutic agents, there may be a synergistic hypoglycemic effect.

    • Troubleshooting Steps:

      • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with a minimal risk of hypoglycemia in your specific animal model.

      • Fasting Protocol: Carefully review and standardize the fasting protocol. For oral glucose tolerance tests (OGTTs), a 4-6 hour fast is often sufficient for mice.

      • Blood Glucose Monitoring: Implement more frequent blood glucose monitoring, especially during the initial hours after drug administration, to detect and manage hypoglycemic events promptly. Continuous glucose monitoring systems can be particularly useful.

      • Provide a Glucose Source: Have a readily available source of glucose (e.g., dextrose gel or solution) to administer to animals showing signs of hypoglycemia.

Issue 2: High Variability in Blood Glucose Readings

  • Question: There is significant variability in blood glucose levels both within and between our experimental groups. How can we reduce this variability?

  • Answer:

    • Possible Causes:

      • Stress: Handling and procedural stress (e.g., from restraint or injection) can cause transient hyperglycemia.

      • Inconsistent Dosing: Inaccurate or inconsistent administration of this compound or the glucose bolus in OGTTs.

      • Animal Acclimation: Insufficient acclimation of the animals to the experimental procedures and environment.

    • Troubleshooting Steps:

      • Acclimation: Ensure all animals are properly acclimated to the housing, handling, and experimental procedures for at least one week prior to the study.

      • Standardized Procedures: Standardize all experimental procedures, including the timing of dosing, blood sampling, and the personnel performing the tasks.

      • Refined Handling Techniques: Use gentle and consistent handling techniques to minimize stress. For blood sampling, tail vein sampling is common, and using a warming device can facilitate blood flow and reduce the need for excessive manipulation.

      • Consistent Fasting: Ensure a consistent fasting duration for all animals before the experiment.

Issue 3: Lack of Sustained Efficacy in a Chronic Study

  • Question: In our long-term study, the initial glucose-lowering effect of this compound appears to diminish over time. What could explain this observation?

  • Answer:

    • Possible Causes:

      • Pharmacokinetic Changes: Alterations in the absorption, distribution, metabolism, or excretion of the drug over time.

      • Pharmacodynamic Tolerance: Potential for tachyphylaxis or downregulation of the target pathway with chronic stimulation.

      • Disease Progression: The underlying diabetic condition in the animal model may progress, overwhelming the therapeutic effect of the drug.

    • Troubleshooting Steps:

      • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic analysis at different time points during the chronic study to assess for changes in drug exposure.

      • Intermittent Dosing: Consider an intermittent dosing regimen to see if this prevents the development of tolerance.

      • Combination Therapy: Investigate the efficacy of this compound in combination with other anti-diabetic agents that have a different mechanism of action.

      • Re-evaluate the Animal Model: Assess if the chosen animal model is appropriate for long-term efficacy studies, considering its natural disease progression.

Issue 4: Elevated Liver Enzymes or Dyslipidemia

  • Question: We have observed an increase in liver enzymes and/or plasma triglycerides in animals treated with this compound. Is this a known effect?

  • Answer:

    • Possible Causes:

      • On-Target Effect: Activation of hepatic glucokinase can lead to increased de novo lipogenesis, which may contribute to elevated triglycerides.

      • Off-Target Effects: While less common with highly specific compounds, off-target effects cannot be entirely ruled out.

      • Underlying Pathology: The animal model itself may be predisposed to developing fatty liver and dyslipidemia, which could be exacerbated by the treatment.

    • Troubleshooting Steps:

      • Monitor Lipids and Liver Function: Include regular monitoring of plasma triglycerides, cholesterol, and liver enzymes (e.g., ALT, AST) in your study design.

      • Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver to assess for any changes, such as steatosis.

      • Dose Optimization: Determine if the observed effects are dose-dependent by testing a range of doses.

      • Compare with Vehicle Control: Ensure that the observed changes are significantly different from the vehicle-treated control group to account for the natural progression of the disease in the animal model.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Dorzagliatin in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Mouse10Oral10901.315570
Rat10Oral8501.54800
Rat25Oral21001.011500

Note: The values presented are approximate and can vary based on the specific study conditions and animal model.

Table 2: Efficacy of Dorzagliatin in Animal Models of Type 2 Diabetes

Animal ModelTreatmentDurationChange in Fasting Blood GlucoseChange in HbA1cReference
db/db miceDorzagliatin (25 mg/kg, BID)4 weeks↓ 35%↓ 1.2%Fictional Example
Zucker Diabetic Fatty (ZDF) ratsDorzagliatin (10 mg/kg, BID)8 weeks↓ 4.5 mmol/L↓ 1.5%Fictional Example
Diet-Induced Obese (DIO) miceDorzagliatin (30 mg/kg, QD)12 weeks↓ 2.8 mmol/L↓ 0.9%Fictional Example

Note: This table provides illustrative data based on typical findings for glucokinase activators. Actual results may vary.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

1. Animal Preparation:

  • House male C57BL/6J mice (8-10 weeks old) under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
  • Acclimate mice to handling for at least one week before the experiment.

2. Fasting:

  • Fast the mice for 4-6 hours before the start of the OGTT. Ensure free access to water during the fasting period.

3. This compound Administration:

  • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the desired dose of this compound or vehicle via oral gavage 30-60 minutes before the glucose challenge.

4. Baseline Blood Glucose Measurement (Time 0):

  • Gently restrain the mouse and make a small incision at the tip of the tail with a sterile scalpel blade.
  • Collect a small drop of blood and measure the glucose concentration using a calibrated glucometer. This is the baseline (t=0) reading.

5. Glucose Challenge:

  • Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.

6. Post-Glucose Blood Sampling:

  • Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
  • Measure blood glucose at each time point.

7. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Protocol 2: Pharmacokinetic (PK) Study in Rats

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300 g).
  • For intravenous (IV) administration, surgical cannulation of the jugular vein may be required for dosing and/or blood sampling. Allow for a recovery period of at least 48 hours post-surgery.
  • Acclimate the rats to the experimental conditions.

2. Dosing:

  • Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
  • Oral (PO) Administration: Administer a single dose of this compound via oral gavage.
  • Intravenous (IV) Administration: Administer a single bolus dose of this compound via the cannulated jugular vein.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at the following time points:
  • Pre-dose (0)
  • Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
  • Transfer the plasma to clean tubes and store at -80°C until analysis.

5. Bioanalysis:

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using non-compartmental analysis software.
  • For oral administration, calculate the absolute bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Mandatory Visualization

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Metabolism Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel K-ATP Channel Closure ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin_secretion Insulin Secretion Ca_channel->Insulin_secretion Sinogliatin_pancreas This compound Sinogliatin_pancreas->GK_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver HGP ↓ Hepatic Glucose Production GK_liver->HGP Glycogen_synthesis ↑ Glycogen Synthesis G6P_liver->Glycogen_synthesis Sinogliatin_liver This compound Sinogliatin_liver->GK_liver Activates

Caption: Signaling pathway of this compound in the pancreas and liver.

G start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation fasting Fasting (4-6 hours) acclimation->fasting dosing Administer this compound or Vehicle (Oral Gavage) fasting->dosing baseline_glucose Baseline Blood Glucose (t=0 min) dosing->baseline_glucose glucose_challenge Glucose Challenge (2 g/kg, Oral Gavage) baseline_glucose->glucose_challenge blood_sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling data_analysis Data Analysis (Glucose Curve & AUC) blood_sampling->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

G cluster_troubleshooting Troubleshooting Logic high_variability High Variability in Blood Glucose Data? stress Stress-Induced Hyperglycemia? high_variability->stress Yes inconsistent_procedure Inconsistent Procedure? high_variability->inconsistent_procedure Yes acclimate Refine Handling & Increase Acclimation stress->acclimate standardize Standardize Dosing & Sampling Times inconsistent_procedure->standardize

Caption: Logical relationship for troubleshooting high data variability.

Statistical analysis of variability in dorzagliatin pharmacokinetic data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and mitigating variability in pharmacokinetic (PK) data is paramount for successful clinical development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the statistical analysis of dorzagliatin PK data.

Frequently Asked Questions (FAQs)

Q1: What are the key population pharmacokinetic parameters for dorzagliatin?

A1: A population pharmacokinetic model for dorzagliatin, developed from data encompassing 1062 subjects and 7686 concentrations, has been characterized as a two-compartment model with sequential zero-order and first-order absorption and first-order elimination.[1][2] For a typical male subject (69 kg, 55 years old, 18 U/L AST), the key estimated parameters are summarized in the table below.

ParameterDescriptionTypical ValueInter-individual Variability (%)
CL/F Apparent Total Clearance10.4 L/h22.5
Vc/F Apparent Volume of Central Compartment80.6 L14.9
Vp/F Apparent Volume of Peripheral Compartment26.5 L48.8
Q/F Inter-compartmental Clearance3.02 L/h-
Ka Absorption Rate Constant3.29 h⁻¹-
D1 Duration of Zero-order Absorption0.418 h82.8

Q2: What are the primary sources of inter-individual variability in dorzagliatin pharmacokinetics?

A2: Body weight, age, and aspartate aminotransferase (AST) levels have been identified as statistically significant covariates affecting the apparent total clearance (CL/F) of dorzagliatin.[1][3] Additionally, body weight and sex have a significant effect on the apparent volume of the central compartment (Vc/F).[1] Despite these statistical associations, the impact of these covariates on the steady-state exposure of dorzagliatin is considered minimal and not clinically meaningful.[3]

Q3: How does renal impairment affect the pharmacokinetics of dorzagliatin?

A3: Renal impairment does not have a significant impact on the pharmacokinetics of dorzagliatin. A study comparing patients with end-stage renal disease (ESRD) to healthy volunteers showed minimal differences in dorzagliatin exposure. The geometric mean ratio of ESRD to healthy volunteers was 0.81 for Cmax and 1.11 for AUC.[4] Therefore, dose adjustments are not considered necessary for patients with any stage of renal impairment.[4]

Q4: Is dose adjustment required for patients with hepatic impairment?

A4: Similar to renal impairment, studies in patients with mild and moderate hepatic impairment have shown that dorzagliatin maintains a predictable and well-tolerated pharmacokinetic profile.[5] This suggests that dose adjustments for hepatic impairment may not be necessary, although clinical monitoring is always advised.

Q5: What is the potential for drug-drug interactions with dorzagliatin?

A5: Dorzagliatin has a low potential for clinically meaningful drug-drug interactions.[5]

  • Metformin: Co-administration with metformin does not significantly affect the pharmacokinetics of either drug.[6]

  • Sitagliptin: No clinically significant pharmacokinetic interactions have been observed when dorzagliatin is co-administered with sitagliptin.[5][7]

  • Rifampicin: The pharmacokinetic profile of dorzagliatin remains largely unaffected when administered with rifampicin, a CYP3A4 inducer.[5]

  • PI3Kα inhibitors (e.g., BYL719, WX390): Co-administration may lead to a moderate increase in dorzagliatin exposure. For instance, with BYL719, the AUC of dorzagliatin increased by 41.65% and Cmax by 33.48%.[8] This interaction might be related to the inhibition of P-glycoprotein (P-gp).[8]

Troubleshooting Guides

Issue 1: High variability observed in dorzagliatin clearance (CL/F) across study participants.

Possible Causes and Troubleshooting Steps:

  • Covariate Imbalance:

    • Check: Analyze the distribution of body weight, age, and baseline AST levels across your study population. Significant imbalances in these covariates could be driving the observed variability.

    • Action: In your statistical analysis, consider these factors as covariates in your population PK model to account for their influence.

  • Unidentified Co-medications:

    • Check: Review concomitant medication logs for drugs that could potentially influence dorzagliatin metabolism, even though major interactions are not expected. Pay attention to inhibitors or inducers of metabolic enzymes.

    • Action: Stratify your data based on co-medication classes to see if any particular class is associated with higher variability.

Experimental Protocol: Population Pharmacokinetic Modeling

A population pharmacokinetic model for dorzagliatin can be developed using non-linear mixed-effects modeling software like NONMEM.

  • Data Collection: Collect sparse or rich pharmacokinetic data from clinical trials, including patient demographics (age, sex, body weight), and relevant laboratory values (e.g., AST, ALT, creatinine clearance).[1][2]

  • Model Building:

    • Start with a base structural model, such as a two-compartment model with first-order absorption and elimination, based on previous findings.[1][2]

    • Refine the absorption model to account for the sequential zero- and first-order absorption observed for dorzagliatin.[1][2]

    • Estimate inter-individual variability for key parameters like CL/F, Vc/F, Vp/F, and the duration of zero-order absorption (D1).[1][2]

  • Covariate Analysis:

    • Perform a forward-backward selection method to screen for the influence of covariates on the pharmacokinetic parameters.[1][2]

    • Incorporate statistically significant covariates into the final model to explain a portion of the inter-individual variability.

  • Model Evaluation:

    • Use goodness-of-fit plots, prediction-corrected visual prediction checks (pcVPC), and bootstrap analysis to evaluate the performance and robustness of the final model.[1][2]

G cluster_model Population PK Modeling (e.g., NONMEM) PK_data PK Samples (Concentration vs. Time) Base_Model Develop Base Structural Model PK_data->Base_Model Covariates Patient Covariates (Weight, Age, Sex, AST) Covariate_Model Incorporate Covariates Covariates->Covariate_Model Base_Model->Covariate_Model Final_Model Final Population PK Model Covariate_Model->Final_Model Validation Model Validation (VPC, Bootstrap) Final_Model->Validation

Population Pharmacokinetic Modeling Workflow

Issue 2: Unexpectedly low or high dorzagliatin exposure in a subset of patients.

Possible Causes and Troubleshooting Steps:

  • Influence on Glycemic Efficacy:

    • Check: Investigate factors known to influence dorzagliatin's initial glycemic efficacy, as these may correlate with exposure. These include the duration of diabetes, baseline fasting plasma glucose (FPG), total cholesterol (TC), and AST levels.[9][10]

    • Action: Analyze for correlations between these clinical factors and individual PK parameters (AUC, Cmax). Patients with a shorter duration of diabetes may exhibit a different response and potentially different exposure profiles.[11]

  • Drug-Drug Interactions:

    • Check: While major interactions are not common, confirm if patients are on medications known to interact with P-glycoprotein, such as certain PI3Kα inhibitors.[8]

    • Action: If a DDI is suspected, a dedicated clinical study may be warranted.

Experimental Protocol: Drug-Drug Interaction Study (Example with Sitagliptin)

This protocol is based on a phase 1, open-label, single-sequence, multiple-dose, single-center trial design.[7]

  • Study Population: Recruit patients with type 2 diabetes and obesity.[7]

  • Study Design: A three-period, single-sequence design:

    • Period 1 (Days 1-5): Administer sitagliptin (100 mg QD) alone.

    • Period 2 (Days 6-10): Co-administer sitagliptin (100 mg QD) with dorzagliatin (75 mg BID).

    • Period 3 (Days 11-15): Administer dorzagliatin (75 mg BID) alone.

  • Pharmacokinetic Sampling: Collect blood samples for PK analysis at predefined time points during each period to determine Cmax and AUC.

  • Statistical Analysis: Calculate the geometric mean ratio (GMR) and 90% confidence intervals for AUC and Cmax for the combination treatment versus each monotherapy.[7] A lack of clinically meaningful interaction is typically concluded if the 90% CI for the GMR falls within the range of 80-125%.

G cluster_workflow Drug-Drug Interaction Study Workflow Period1 Period 1 (Days 1-5) Sitagliptin Alone PK_Sampling1 PK Sampling Period1->PK_Sampling1 Period2 Period 2 (Days 6-10) Dorzagliatin + Sitagliptin PK_Sampling2 PK Sampling Period2->PK_Sampling2 Period3 Period 3 (Days 11-15) Dorzagliatin Alone PK_Sampling3 PK Sampling Period3->PK_Sampling3 Analysis Statistical Analysis (GMR, 90% CI) PK_Sampling1->Analysis PK_Sampling2->Analysis PK_Sampling3->Analysis

Drug-Drug Interaction Study Design

Issue 3: Discrepancies between observed glycemic response and dorzagliatin exposure.

Possible Causes and Troubleshooting Steps:

  • Concomitant Metformin Use:

    • Check: The use of metformin can enhance the glucose-lowering effect of dorzagliatin.[9][10][11] However, it can also increase the risk of hypoglycemia.[9][10][11]

    • Action: Stratify the analysis based on metformin use to evaluate its impact on the relationship between dorzagliatin exposure and glycemic response.

  • Patient-Specific Factors:

    • Check: As mentioned previously, factors like the duration of diabetes and baseline FPG can influence the glycemic response to dorzagliatin.[9][10]

    • Action: Incorporate these patient-specific factors into your pharmacodynamic models to better characterize the exposure-response relationship.

G cluster_covariates Influencing Factors cluster_ddi Drug-Drug Interactions cluster_other Other Factors Variability PK Variability (CL/F, Vc/F) BodyWeight Body Weight BodyWeight->Variability Age Age Age->Variability Sex Sex Sex->Variability AST AST AST->Variability Metformin Metformin Metformin->Variability Minimal Sitagliptin Sitagliptin Sitagliptin->Variability Minimal PI3Ki PI3Kα inhibitors PI3Ki->Variability Moderate Increase in Exposure Renal_Impairment Renal Impairment Renal_Impairment->Variability No Significant Impact Hepatic_Impairment Hepatic Impairment Hepatic_Impairment->Variability No Significant Impact

Factors Influencing Dorzagliatin PK Variability

References

Validation & Comparative

Validating (S,S)-Sinogliatin Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Sinogliatin (also known as Dorzagliatin) is a novel, dual-acting glucokinase activator (GKA) that has shown significant promise in the treatment of type 2 diabetes.[1] It targets glucokinase (GK), a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis.[2][3] This guide provides a comparative overview of methods to validate the cellular target engagement of this compound, comparing its performance with alternative GKAs and providing supporting experimental data and protocols.

Glucokinase Activation Signaling Pathway

Glucokinase activators, including this compound, bind to an allosteric site on the glucokinase enzyme.[4] This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity.[5] In pancreatic β-cells, this leads to increased glycolysis, a higher ATP/ADP ratio, and subsequent insulin secretion. In hepatocytes, enhanced GK activity promotes glucose uptake and conversion to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.[1][2]

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte SS_Sinogliatin_P This compound GK_P Glucokinase (GK) SS_Sinogliatin_P->GK_P Allosteric Activation G6P_P Glucose-6-Phosphate GK_P->G6P_P Glucose_P Glucose Glucose_P->GK_P Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP_P ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP_P Insulin_Secretion Insulin Secretion ATP_ADP_P->Insulin_Secretion SS_Sinogliatin_L This compound GK_L Glucokinase (GK) SS_Sinogliatin_L->GK_L Allosteric Activation G6P_L Glucose-6-Phosphate GK_L->G6P_L Glucose_L Glucose Glucose_L->GK_L Glycogen_Synthesis ↑ Glycogen Synthesis G6P_L->Glycogen_Synthesis HGO ↓ Hepatic Glucose Output G6P_L->HGO

Caption: Glucokinase activation pathway by this compound.

Comparative Performance of Glucokinase Activators

The efficacy of GKAs can be compared based on their biochemical potency (EC50) and their cellular activity. This compound is a dual-acting GKA, affecting both pancreatic and hepatic glucokinase, while other GKAs, such as TTP399, are designed to be hepato-selective to potentially reduce the risk of hypoglycemia.[2]

CompoundTypeTargetEC50 (nM)Cellular Activity (Primary Hepatocytes)Reference
This compound (Dorzagliatin) Dual-actingPancreatic & Hepatic GKGlucose-dependentIncreases glycogen synthesis[2]
TTP399 Hepato-selectiveHepatic GKNot specifiedIncreases glycogen synthesis[2]
Piragliatin Pan-GKAPancreatic & Hepatic GK~50Increases glucose uptake[6]
MK-0941 Pan-GKAPancreatic & Hepatic GK~100Increases glucose uptake[7]

Experimental Protocols for Validating Target Engagement

Directly measuring the engagement of a drug with its target in a cellular environment is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8] Additionally, downstream functional assays, such as measuring glycogen synthesis in hepatocytes, provide evidence of target engagement leading to a physiological response.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8] While specific CETSA data for this compound is not publicly available, a hypothetical workflow for its application to glucokinase is presented below. This method would allow for a direct comparison of the target engagement of different GKAs in intact cells.

Cell_Culture Culture cells (e.g., HepG2 or primary hepatocytes) Compound_Treatment Treat cells with this compound or alternative GKA Cell_Culture->Compound_Treatment Heating Heat cells at various temperatures Compound_Treatment->Heating Lysis Lyse cells and separate soluble and aggregated proteins Heating->Lysis Protein_Quantification Quantify soluble glucokinase (e.g., by Western Blot or Mass Spectrometry) Lysis->Protein_Quantification Melting_Curve Generate melting curves to determine thermal shift Protein_Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol for CETSA:

  • Cell Culture: Plate hepatocytes or other relevant cells expressing glucokinase in sufficient quantity for multiple temperature points.

  • Compound Incubation: Treat cells with a range of concentrations of this compound or a comparator GKA for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Glucokinase: Collect the supernatant and quantify the amount of soluble glucokinase using methods such as Western blotting with a specific anti-glucokinase antibody or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble glucokinase against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Glycogen Synthesis Assay in Primary Hepatocytes

This assay measures the downstream functional consequence of glucokinase activation in liver cells.

Detailed Protocol for Glycogen Synthesis Assay:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) and culture them in appropriate media.

  • Compound Treatment: Treat the cultured hepatocytes with various concentrations of this compound or alternative GKAs in the presence of a physiological concentration of glucose.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them to release the cellular contents, including glycogen.

  • Glycogen Hydrolysis: Treat the cell lysates with amyloglucosidase to hydrolyze the glycogen into glucose monomers.[9]

  • Glucose Quantification: Measure the total glucose concentration in the hydrolyzed samples using a commercially available glucose oxidase-based assay kit.[9]

  • Data Analysis: Subtract the endogenous glucose levels (from samples not treated with amyloglucosidase) to determine the amount of glucose derived from glycogen. Plot the amount of glycogen synthesized against the concentration of the GKA to determine the EC50 for cellular activity. A higher amount of glycogen synthesis indicates more effective target engagement and activation.

Conclusion

Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and for its continued development. While direct comparative CETSA data for this compound and other GKAs is an area for future investigation, existing biochemical data and downstream cellular functional assays, such as the glycogen synthesis assay, provide strong evidence of its on-target activity. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to further elucidate the cellular pharmacology of this promising new class of antidiabetic agents.

References

A Comparative Analysis of Dorzagliatin and Metformin in Type 2 Diabetes Mellitus Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of dorzagliatin, a novel glucokinase activator, and metformin, the first-line therapy for type 2 diabetes (T2D). The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct and complementary roles these two agents may play in the management of T2D.

Executive Summary

Dorzagliatin and metformin represent two distinct therapeutic approaches to managing T2D. Dorzagliatin, a first-in-class glucokinase activator (GKA), acts as a glucose sensor restorer, enhancing glucose-stimulated insulin secretion and hepatic glycogen synthesis.[1][2] Metformin, a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[3] While metformin has a long-standing history of proven efficacy and safety, dorzagliatin offers a novel mechanism of action with the potential for improving β-cell function. This guide will delve into their comparative efficacy and safety in various T2D models, supported by experimental data and detailed methodologies.

Efficacy Comparison

The efficacy of dorzagliatin and metformin has been evaluated in various preclinical and clinical models of T2D.

Preclinical Models

Direct head-to-head preclinical studies comparing dorzagliatin and metformin are limited in the public domain. However, individual studies in animal models of T2D provide insights into their respective efficacies.

Table 1: Summary of Efficacy Data in Preclinical T2D Models

ParameterDorzagliatinMetforminT2D Model(s)
Glucose Lowering Dose-dependent reduction in fasting and postprandial glucose.[4]Significant reduction in blood glucose levels.[5]Streptozotocin (STZ)-induced diabetic rats, High-fat diet (HFD)-fed mice.[6][7]
Insulin Secretion Enhances glucose-stimulated insulin secretion (GSIS).[1]Generally does not directly stimulate insulin secretion.db/db mice, Zucker diabetic fatty (ZDF) rats.
Insulin Sensitivity Improves insulin sensitivity.[1]Improves insulin sensitivity.[3]HFD-fed mice, STZ-induced diabetic rats.[6][7]
β-cell Function Improves β-cell function and preserves β-cell mass in preclinical models.[1]May have indirect beneficial effects on β-cell function by reducing glucotoxicity.db/db mice.
Hepatic Glucose Production Reduces hepatic glucose output by promoting glycogen synthesis.[1]Primarily reduces hepatic gluconeogenesis.[3]STZ-induced diabetic rats.[5]
Clinical Trials

Clinical trials have provided robust data on the efficacy of both dorzagliatin and metformin in patients with T2D.

Table 2: Summary of Efficacy Data from Clinical Trials in T2D Patients

ParameterDorzagliatin (Monotherapy)Metformin (Monotherapy)Dorzagliatin (Add-on to Metformin)
HbA1c Reduction -1.07% vs. -0.50% for placebo at 24 weeks.[2][8]-0.9% to -2.0% from baseline.-1.02% vs. -0.36% for placebo at 24 weeks.[1][8][9][10]
Fasting Plasma Glucose (FPG) Reduction Significant reduction from baseline.[11]Significant reduction from baseline.Significant reduction from baseline.[1]
Postprandial Glucose (PPG) Reduction Significant reduction from baseline.[11]Modest reduction from baseline.Significant reduction from baseline.[1]
β-cell Function (HOMA2-%B) Significant improvement.[11]Minimal direct effect.Significant improvement.[1]
Insulin Resistance (HOMA-IR) Improvement observed.Significant improvement.Improvement observed.[1]

Safety and Tolerability Comparison

Both dorzagliatin and metformin have been generally well-tolerated in clinical trials, but they possess distinct side-effect profiles.

Table 3: Summary of Safety and Tolerability in T2D Models

Adverse EventDorzagliatinMetformin
Hypoglycemia Low incidence of hypoglycemia, no severe events reported in monotherapy trials.[12][13]Very low risk of hypoglycemia when used as monotherapy.[3]
Gastrointestinal Side Effects Incidence of GI adverse events is generally low.[12][13]Common, including diarrhea, nausea, and abdominal discomfort, often transient.[3]
Lactic Acidosis No reported cases of lactic acidosis.[14]Rare but serious adverse event, primarily in patients with contraindications such as renal impairment.[15]
Weight Change Generally weight-neutral.[13]Associated with modest weight loss or weight neutrality.[3]
Lipid Profile Potential for mild, transient elevations in triglycerides.[12][13][14]May have a modest beneficial effect on lipid profiles.

Mechanisms of Action

The distinct mechanisms of action of dorzagliatin and metformin underpin their different physiological effects.

Dorzagliatin: Glucokinase Activation

Dorzagliatin is a dual-acting glucokinase (GK) activator, targeting GK in both the pancreas and the liver. GK acts as a glucose sensor, and its activation by dorzagliatin leads to:

  • In Pancreatic β-cells: Increased glucose sensing, leading to enhanced glucose-stimulated insulin secretion in a glucose-dependent manner.[1]

  • In the Liver: Increased glucose uptake and conversion to glycogen, resulting in reduced hepatic glucose output.[1]

Dorzagliatin_Mechanism cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Dorzagliatin_P Dorzagliatin GK_P Glucokinase (GK) Dorzagliatin_P->GK_P Activates Dorzagliatin_L Dorzagliatin Insulin Insulin Secretion GK_P->Insulin ↑ GSIS Glucose_P Glucose Glucose_P->GK_P Enters cell GK_L Glucokinase (GK) Dorzagliatin_L->GK_L Activates Glycogen Glycogen Synthesis GK_L->Glycogen Glucose_L Glucose Glucose_L->GK_L Enters cell HGP Hepatic Glucose Production Glycogen->HGP

Caption: Dorzagliatin's dual mechanism of action in the pancreas and liver.
Metformin: AMPK Activation

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This leads to:

  • In the Liver: Inhibition of hepatic gluconeogenesis, the primary mechanism for its glucose-lowering effect.[3]

  • In Muscle: Increased insulin-mediated glucose uptake.

  • In the Gut: Increased glucose utilization and GLP-1 secretion.

Metformin_Mechanism cluster_liver Hepatocyte cluster_muscle Muscle Cell Metformin_L Metformin Mito Mitochondrial Complex I Metformin_L->Mito Inhibits Metformin_M Metformin AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates Gluconeo Gluconeogenesis AMPK->Gluconeo Inhibits HGP ↓ Hepatic Glucose Production Gluconeo->HGP AMPK_M AMPK Activation Metformin_M->AMPK_M Activates Glucose_Uptake ↑ Glucose Uptake AMPK_M->Glucose_Uptake

Caption: Metformin's primary mechanism via AMPK activation in the liver and muscle.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of dorzagliatin and metformin are provided below.

T2D Animal Model Induction

1. High-Fat Diet (HFD)-Induced Obesity and T2D Model: [6][16]

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats.

  • Diet: A diet with 45% or 60% of calories derived from fat (lard or other specified fat source).

  • Duration: 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

  • Endpoint Confirmation: Measurement of body weight, fasting blood glucose, and insulin levels. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to confirm the diabetic phenotype.

2. Streptozotocin (STZ)-Induced Diabetes Model: [17][18][19][20][21]

  • Animals: Male Sprague-Dawley or Wistar rats, or C57BL/6J mice.

  • Induction: A single intraperitoneal (i.p.) injection of STZ (40-65 mg/kg) or multiple low doses of STZ (e.g., 50 mg/kg for 5 consecutive days). STZ is dissolved in cold citrate buffer (pH 4.5) immediately before injection.

  • Combined Model (HFD/STZ): Animals are often fed an HFD for several weeks to induce insulin resistance prior to a low-dose STZ injection to induce β-cell dysfunction, more closely mimicking human T2D.[6][7]

  • Endpoint Confirmation: Blood glucose levels are monitored. Animals with fasting blood glucose levels consistently above a predefined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic.

T2D_Model_Workflow cluster_hfd HFD-Induced Model cluster_stz STZ-Induced Model start Select Animal Model (e.g., C57BL/6J mice) hfd_diet High-Fat Diet (8-16 weeks) start->hfd_diet stz_injection Streptozotocin (STZ) Injection start->stz_injection hfd_confirm Confirm T2D Phenotype (Obesity, Hyperglycemia, Insulin Resistance) hfd_diet->hfd_confirm stz_confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) stz_injection->stz_confirm

Caption: Workflow for inducing T2D in animal models.
Efficacy Assessment Protocols

1. Oral Glucose Tolerance Test (OGTT): [22][23][24][25][26]

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline: A baseline blood sample is collected from the tail vein (t=0).

  • Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

2. Hyperglycemic Clamp: [27][28][29][30][31]

  • Animal Preparation: Animals are catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

  • Fasting: Animals are fasted for approximately 5-6 hours.

  • Clamp Procedure: A variable infusion of a concentrated glucose solution (e.g., 50% dextrose) is initiated to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 250-300 mg/dL).

  • Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose levels and adjust the glucose infusion rate. Plasma samples are also collected to measure insulin and C-peptide concentrations.

  • Analysis: The glucose infusion rate (GIR) required to maintain hyperglycemia is determined. Insulin and C-peptide levels are measured to assess β-cell secretory function in response to the glucose challenge.

Conclusion

Dorzagliatin and metformin are effective glucose-lowering agents with distinct and potentially complementary mechanisms of action. Metformin, the established first-line therapy, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. Dorzagliatin, a novel glucokinase activator, restores glucose sensing in the pancreas and liver, thereby improving glucose-stimulated insulin secretion and hepatic glycogen synthesis.

In clinical trials, dorzagliatin has demonstrated significant efficacy in reducing HbA1c, both as a monotherapy and as an add-on to metformin, with a favorable safety profile and a low risk of hypoglycemia.[8][9][10] The combination of dorzagliatin and metformin appears to be a promising therapeutic strategy, addressing multiple pathophysiological defects in T2D.

Further head-to-head comparative studies, particularly in preclinical models, would be beneficial to fully elucidate the relative strengths and potential synergistic effects of these two important antidiabetic agents. The choice of therapy will ultimately depend on individual patient characteristics, including the stage of the disease, underlying pathophysiology, and comorbidities.

References

Navigating Kinase Selectivity: A Comparative Guide to (S,S)-Sinogliatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase-targeted therapeutic is paramount. This guide provides a framework for evaluating the cross-reactivity of (S,S)-Sinogliatin (also known as Dorzagliatin), a novel glucokinase (GK) activator, against a panel of other kinases. Due to the limited availability of public cross-reactivity data for this compound, this guide presents a representative analysis based on established kinase profiling methodologies.

This compound is a first-in-class glucokinase activator approved for the treatment of type 2 diabetes.[1][2][3] Unlike typical kinase inhibitors that block enzymatic activity, this compound allosterically activates glucokinase, enhancing its glucose-sensing capabilities in pancreatic β-cells and promoting glucose uptake and glycogen synthesis in the liver.[4] While its primary target is well-characterized, assessing its interaction with other kinases is a critical step in preclinical safety and efficacy profiling.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate how the cross-reactivity of this compound would be evaluated, the following table summarizes hypothetical data from a kinase selectivity panel. This panel includes a selection of kinases from different families, representing common off-targets for small molecule drugs. The data is presented as percent inhibition at a given concentration, which is a standard metric in kinase profiling assays.

Kinase TargetKinase FamilyThis compound (1 µM) % InhibitionThis compound (10 µM) % Inhibition
Glucokinase (GCK) Hexokinase (-95% Activation) (-150% Activation)
CDK2/cyclin ACMGC< 5%8%
MAPK1 (ERK2)CMGC< 5%< 5%
GSK3βCMGC7%15%
PKAAGC< 5%6%
ROCK1AGC12%25%
AKT1AGC< 5%9%
SRCTyrosine Kinase8%18%
ABL1Tyrosine Kinase< 5%11%
EGFRTyrosine Kinase< 5%< 5%
VEGFR2Tyrosine Kinase6%14%
PI3KαLipid Kinase< 5%7%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Experimental Protocols

A comprehensive assessment of kinase cross-reactivity involves robust and validated experimental protocols. Below is a detailed methodology for a typical in vitro kinase activity assay used for selectivity profiling.

In Vitro Kinase Activity Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Recombinant human kinases

  • This compound

  • Kinase-specific substrates (peptides or proteins)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 5 µL of kinase reaction buffer containing the recombinant kinase to each well of a 96-well plate.

    • Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction:

    • Add 2.5 µL of a solution containing the kinase-specific substrate, ATP, and [γ-³³P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid to each well.

  • Substrate Capture and Washing:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • For activators like this compound on its target glucokinase, the result will be a percent activation.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound) Reaction_Setup Reaction Setup (Kinase + Compound) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel (Recombinant Kinases) Kinase_Panel->Reaction_Setup Substrates_ATP Substrate & ATP Mix (with [γ-³³P]ATP) Reaction_Start Reaction Initiation (Add Substrate/ATP) Substrates_ATP->Reaction_Start Incubation Incubation Reaction_Setup->Incubation Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination Reaction_Incubation->Reaction_Stop Filtration Filtration & Washing Reaction_Stop->Filtration Scintillation_Count Scintillation Counting Filtration->Scintillation_Count Data_Analysis Data Analysis (% Inhibition) Scintillation_Count->Data_Analysis

Experimental workflow for kinase cross-reactivity profiling.

glucokinase_signaling_pathway cluster_cell Pancreatic β-cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GCK Glucokinase (GK) Glucose_int->GCK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP_channel K-ATP Channel (Closure) ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Sinogliatin This compound Sinogliatin->GCK Allosteric Activation GCK->G6P Phosphorylation

Simplified glucokinase signaling pathway in pancreatic β-cells.

References

A Comparative Guide to the Long-Term Efficacy of Dorzagliatin in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of dorzagliatin, a novel glucokinase activator, with established antidiabetic agents—metformin, empagliflozin (an SGLT2 inhibitor), and sitagliptin (a DPP-4 inhibitor)—in animal models of type 2 diabetes. The information is curated from preclinical studies to assist in the evaluation and planning of further research in the field of diabetes drug development.

Executive Summary

Dorzagliatin, a first-in-class glucokinase (GK) activator, demonstrates a unique mechanism of action by targeting the primary glucose sensor, GK, in both the pancreas and liver. This dual action aims to restore glucose homeostasis and improve beta-cell function.[1][2] Preclinical studies in high-fat diet-induced diabetic mice suggest that dorzagliatin can repair defective islet function and improve glucose control.[3] In comparison, metformin, the cornerstone of type 2 diabetes therapy, primarily acts by activating AMP-activated protein kinase (AMPK) in the liver to reduce hepatic glucose production.[4][5] Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, promotes urinary glucose excretion, leading to reduced blood glucose levels.[6] Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhances the action of incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[7]

This guide synthesizes the available long-term efficacy data from various animal models, details the experimental protocols for key assessments, and provides visual representations of the relevant signaling pathways and experimental workflows. It is important to note that direct head-to-head long-term comparative studies in the same animal model are limited, and thus, the presented data should be interpreted within the context of the specific experimental designs.

Data Presentation: Long-Term Efficacy in Animal Models

The following tables summarize the quantitative data from long-term studies of dorzagliatin and comparator drugs in various diabetic animal models. Due to the variability in study designs, direct comparison across different studies should be made with caution.

Table 1: Long-Term Efficacy of Dorzagliatin

Animal ModelDurationDosageKey FindingsReference(s)
High-Fat Diet (HFD)-induced obese mice30 days30 mg/kg/dayIn combination with sitagliptin, significantly reduced random and fasting glucose levels. Dorzagliatin alone elevated insulin and GLP-1 secretion.

Note: Long-term monotherapy data for dorzagliatin in animal models is limited in the public domain. The available study highlights its synergistic effect with a DPP-4 inhibitor.

Table 2: Long-Term Efficacy of Metformin

Animal ModelDurationDosageKey FindingsReference(s)
HFD-induced diabetic mice4 months150 mg/kg/daySignificantly reduced resting blood glucose levels and improved glucose tolerance and insulin resistance after 1 month of treatment.[8]
Male C57BL/6 mice (middle-aged)Long-term0.1% w/w in dietExtended healthspan and lifespan, improved insulin sensitivity, and lowered glycated hemoglobin (HbA1c) levels.[9]
db/db mice2 weeks250 mg/kg/dayAccelerated wound healing and improved angiogenesis.[10]

Table 3: Long-Term Efficacy of Empagliflozin

Animal ModelDurationDosageKey FindingsReference(s)
db/db mice13 weeksNot specifiedSignificantly inhibited the increase in fasting blood glucose and HOMA-IR.[6]
db/db miceLong-termNot specifiedImproved left ventricular diastolic function and reduced mortality.[11]
db/db mice8 weeksNot specifiedInhibited coronary microvascular dysfunction and reduced cardiac pericyte loss.[12]

Table 4: Long-Term Efficacy of Sitagliptin

Animal ModelDurationDosageKey FindingsReference(s)
Zucker Diabetic Fatty (ZDF) rats6 weeks10 mg/kg/daySignificantly improved glycemic control (reduced blood glucose and HbA1c) and decreased serum triglycerides.[7]
ZDF rats4 weeks10 mg/kg/dayShowed improvement in islet morphology and a cytoprotective effect on beta-cells.[13]
Streptozotocin-induced diabetic ratsNot specifiedNot specifiedAttenuated diabetic nephropathy.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these antidiabetic agents are provided below.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.

Protocol:

  • Animal Preparation: House mice individually and fast them for 6-16 hours (overnight fasting is common) with free access to water.[15][16]

  • Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose levels using a glucometer.[17]

  • Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage.[17][18]

  • Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[16]

  • Data Analysis: Plot blood glucose concentrations against time. The area under the curve (AUC) is calculated to quantify the glucose excursion. A lower AUC indicates better glucose tolerance.

Islet Perifusion for Insulin Secretion Assay

Objective: To measure dynamic insulin secretion from isolated pancreatic islets in response to various secretagogues, providing insights into beta-cell function.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation.[19]

  • Islet Culture: Culture the isolated islets overnight in a non-treated culture dish at 37°C and 5% CO2 to allow for recovery.[19]

  • Perifusion System Setup: Prepare a perifusion system with multiple channels, allowing for simultaneous analysis of different experimental groups. The system includes a peristaltic pump, islet chambers, and a fraction collector. Maintain the temperature at 37°C.[20]

  • Basal and Stimulatory Solutions: Prepare perifusion media with low glucose (basal) and high glucose (stimulatory) concentrations, as well as other secretagogues like KCl or IBMX.[20]

  • Perifusion Procedure:

    • Load a specific number of islets (e.g., 100 islets of similar size) into each chamber.[19]

    • Begin perifusion with the low glucose solution to establish a stable baseline.

    • Switch to the high glucose solution to stimulate insulin secretion.

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-3 minutes) using a fraction collector.[20]

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Plot insulin secretion rates over time to visualize the first and second phases of insulin release.

Immunohistochemistry for Beta-Cell Mass Measurement

Objective: To quantify the volume of insulin-producing beta-cells within the pancreas as an indicator of pancreatic islet health.

Protocol:

  • Pancreas Dissection and Fixation: Carefully dissect the entire pancreas, weigh it, and fix it in 4% paraformaldehyde overnight at 4°C.[21][22]

  • Tissue Processing and Sectioning: Process the fixed pancreas through a series of ethanol and xylene washes and embed it in paraffin. Alternatively, for frozen sections, equilibrate the tissue in sucrose solutions and embed in optimal cutting temperature (OCT) compound.[21] Cut serial sections of the pancreas at a specific thickness (e.g., 5-8 µm).[23]

  • Immunofluorescent Staining:

    • Antigen Retrieval: Perform antigen retrieval on the tissue sections using a citrate buffer in a heat-mediated manner.

    • Permeabilization and Blocking: Permeabilize the sections with a detergent-containing buffer (e.g., 0.2% Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., 5% normal donkey serum).[24]

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for insulin overnight at 4°C.[21]

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstaining: Counterstain the nuclei with DAPI.[25]

  • Imaging and Analysis:

    • Capture images of the stained sections using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the total pancreatic area and the insulin-positive area in each section.

  • Calculation of Beta-Cell Mass: Calculate the beta-cell mass by multiplying the ratio of the insulin-positive area to the total pancreatic area by the total pancreatic weight.

Mandatory Visualizations

Signaling Pathways

dorzagliatin_signaling_pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic Beta-Cell Glucose High Blood Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell GK Glucokinase (GK) GLUT2->GK Dorzagliatin Dorzagliatin Dorzagliatin->GK Allosterically Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Insulin_Release->Glucose Lowers Blood Glucose

metformin_signaling_pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte (Liver Cell) Blood_Glucose Blood Glucose Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK ACC ↓ Acetyl-CoA Carboxylase (ACC) AMPK->ACC Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis_Genes ↓ Gluconeogenic Gene Expression (PEPCK, G6Pase) AMPK->Gluconeogenesis_Genes Hepatic_Glucose_Production ↓ Hepatic Glucose Production Gluconeogenesis_Genes->Hepatic_Glucose_Production Hepatic_Glucose_Production->Blood_Glucose Reduces Glucose Release

Experimental Workflows

experimental_workflow cluster_study_design Long-Term Efficacy Study Design cluster_assessments Efficacy Assessments cluster_terminal Terminal Analyses Animal_Model Select Diabetic Animal Model (e.g., HFD-mice, db/db mice) Grouping Randomize into Treatment Groups: - Vehicle Control - Dorzagliatin - Comparator Drugs Animal_Model->Grouping Treatment Administer Daily Treatment (e.g., Oral Gavage) for Extended Period Grouping->Treatment Metabolic_Monitoring Monitor Body Weight, Food & Water Intake Treatment->Metabolic_Monitoring OGTT Perform Oral Glucose Tolerance Tests (OGTT) Treatment->OGTT Blood_Sampling Collect Blood Samples for HbA1c, Insulin, etc. Treatment->Blood_Sampling Terminal_Procedures Terminal Procedures Treatment->Terminal_Procedures Pancreas_Harvest Harvest Pancreas Terminal_Procedures->Pancreas_Harvest Islet_Isolation Isolate Islets Pancreas_Harvest->Islet_Isolation IHC Immunohistochemistry for Beta-Cell Mass Pancreas_Harvest->IHC Perifusion Islet Perifusion Assay Islet_Isolation->Perifusion

References

A Head-to-Head Comparison of Dorzagliatin and Sitagliptin for the Treatment of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

An Indirect Comparative Analysis Based on Phase III Clinical Trial Data

Introduction

The management of type 2 diabetes mellitus (T2DM) has seen the emergence of novel therapeutic agents with distinct mechanisms of action. Among these are dorzagliatin, a first-in-class glucokinase activator (GKA), and sitagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor. Both oral medications aim to improve glycemic control, but through different physiological pathways. This guide offers a detailed comparison of their performance based on available clinical trial data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Dorzagliatin: The Glucokinase Activator

Dorzagliatin is a dual-acting GKA that enhances the activity of glucokinase (GK), a key enzyme that acts as a glucose sensor in the pancreas and liver.[1][2] By allosterically activating GK, dorzagliatin increases the enzyme's affinity for glucose.[1] This leads to two primary effects:

  • In pancreatic β-cells: Enhanced GK activity improves glucose-stimulated insulin secretion (GSIS), leading to a more robust and timely insulin release in response to elevated blood glucose levels.[1]

  • In the liver: Increased GK activity promotes hepatic glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.[2]

This dual mechanism of action helps to restore glucose homeostasis in patients with T2DM.[3]

Sitagliptin: The DPP-4 Inhibitor

Sitagliptin is a competitive inhibitor of the DPP-4 enzyme.[4] The primary role of DPP-4 is to inactivate incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and play a crucial role in glucose regulation by:

  • Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppressing glucagon secretion from pancreatic α-cells.

By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[4]

Signaling Pathway Diagrams

dorzagliatin_pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Dorzagliatin_p Dorzagliatin Dorzagliatin_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l Dorzagliatin_l Dorzagliatin Dorzagliatin_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output

Caption: Dorzagliatin Signaling Pathway. (Within 100 characters)

sitagliptin_pathway cluster_gut Gut L-cell cluster_circulation Circulation cluster_pancreas Pancreas Meal Meal Intake GLP1_GIP Active GLP-1 & GIP Secretion Meal->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degrades GLP1_GIP_circ ↑ Active GLP-1 & GIP GLP1_GIP->GLP1_GIP_circ Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Beta_cell β-cell GLP1_GIP_circ->Beta_cell Alpha_cell α-cell GLP1_GIP_circ->Alpha_cell Insulin ↑ Insulin Secretion Beta_cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_cell->Glucagon clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., Dorzagliatin/Sitagliptin) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Placebo/Active Comparator) Randomization->Arm_B Treatment_Period Double-Blind Treatment Period (e.g., 24 Weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_up Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_Period->Follow_up Data_Collection Data Collection (HbA1c, FPG, PPG, AEs) Follow_up->Data_Collection Primary_Endpoint Primary Endpoint Analysis (e.g., Change in HbA1c at Week 24) Data_Collection->Primary_Endpoint Open_Label Open-Label Extension (Optional) Primary_Endpoint->Open_Label Final_Analysis Final Data Analysis & Reporting Primary_Endpoint->Final_Analysis Open_Label->Final_Analysis

References

Synergistic Potential of (S,S)-Sinogliatin: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-Sinogliatin (Dorzagliatin) , a first-in-class glucokinase activator (GKA), is emerging as a promising therapeutic agent for Type 2 Diabetes (T2D). Its unique mechanism of action, which involves restoring glucose sensitivity in both the pancreas and the liver, positions it as a strong candidate for combination therapies. This guide provides a comprehensive assessment of the synergistic effects of this compound when co-administered with other drugs, supported by available experimental data from clinical and preclinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of this compound combination strategies.

Mechanism of Action: A Dual Approach to Glucose Homeostasis

This compound allosterically activates glucokinase (GK), a key enzyme that acts as a glucose sensor. This activation has a dual effect:

  • In the pancreas: It enhances glucose-stimulated insulin secretion (GSIS), leading to a more physiological insulin response to meals.

  • In the liver: It promotes the conversion of glucose to glycogen, thereby reducing hepatic glucose output.

This dual mechanism addresses two of the core pathophysiological defects in T2D.

Synergistic Effects with Antidiabetic Agents

Clinical trials have demonstrated the potential for synergistic or additive effects when this compound is combined with other classes of antidiabetic drugs.

Combination with Metformin

A pivotal Phase 3 clinical trial (DAWN study; NCT03141073) evaluated the efficacy and safety of this compound as an add-on therapy in patients with T2D inadequately controlled on metformin alone. The results demonstrated a statistically significant improvement in glycemic control, suggesting a synergistic or at least additive effect.[1][2]

Table 1: Efficacy of this compound in Combination with Metformin (24-Week Data from DAWN Study)

ParameterThis compound + MetforminPlacebo + MetforminTreatment Differencep-value
Change from Baseline in HbA1c (%) -1.02-0.36-0.66<0.0001
Patients Achieving HbA1c <7.0% 44.4%10.7%-<0.0001
Change in 2-hour Postprandial Glucose (mmol/L) Statistically significant improvement--<0.0001
Change in Fasting Plasma Glucose (mmol/L) Statistically significant improvement--<0.0001
Improvement in HOMA2-β (β-cell function) Statistically significant improvementNo significant change-<0.0001
Improvement in HOMA2-IR (Insulin Resistance) Statistically significant improvementNo significant change-<0.0001

Data sourced from publicly available clinical trial results.[1][2]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Participants: 767 patients with Type 2 Diabetes whose blood glucose was not adequately controlled with metformin monotherapy (1500mg/day).

  • Treatment Arms:

    • This compound (75 mg) twice daily + Metformin (1500 mg/day)

    • Placebo twice daily + Metformin (1500 mg/day)

  • Duration: 24 weeks of double-blind treatment, followed by a 28-week open-label period where all patients received this compound.

  • Primary Efficacy Endpoint: Change in HbA1c from baseline at 24 weeks.

  • Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG), and changes in HOMA2-β and HOMA2-IR.[1][2]

Signaling Pathway of this compound and Metformin Combination.
Combination with DPP-4 Inhibitors (Sitagliptin) and SGLT2 Inhibitors (Empagliflozin)

Phase 1 clinical trials have explored the combination of this compound with the DPP-4 inhibitor sitagliptin and the SGLT2 inhibitor empagliflozin. While detailed quantitative efficacy data from these early-phase studies are not extensively published, reports indicate that these combinations exhibited synergistic effects on glycemic control and were well-tolerated with no clinically significant pharmacokinetic interactions.[3][4]

Table 2: Summary of Phase 1 Combination Studies

CombinationKey Findings
This compound + Sitagliptin - No clinically meaningful pharmacokinetic interactions. - Reported synergistic effects on glycemic control.[3]
This compound + Empagliflozin - No clinically meaningful pharmacokinetic interactions. - Potential for synergistic effects on glycemic control through different mechanisms of action.[4][5]
  • Study Design: Open-label, single-sequence crossover studies.

  • Participants: Patients with Type 2 Diabetes.

  • Methodology: Pharmacokinetic and pharmacodynamic parameters were assessed for each drug administered alone and in combination. The primary endpoints focused on potential pharmacokinetic interactions and the safety and tolerability of the co-administration.[3][5]

cluster_workflow Experimental Workflow: Phase 1 DDI Study Screening Patient Screening (T2D Diagnosis) Period1 Period 1: Administer Drug A (e.g., Sitagliptin) PK/PD Sampling Screening->Period1 Washout1 Washout Period Period1->Washout1 Period2 Period 2: Administer Drug A + this compound PK/PD Sampling Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period3 Period 3: Administer this compound PK/PD Sampling Washout2->Period3 Analysis Data Analysis: Compare PK/PD parameters Assess safety and tolerability Period3->Analysis

Workflow for a Phase 1 Drug-Drug Interaction Study.

Synergistic Effects in Other Therapeutic Areas

The application of this compound's synergistic potential extends beyond diabetes management. A preclinical study investigated its use in mitigating hyperglycemia induced by PI3Kα inhibitors, a class of anticancer drugs.

Combination with PI3Kα Inhibitors (BYL719 and WX390)

This in vivo study in mice demonstrated that this compound could effectively manage the hyperglycemic side effects of PI3Kα inhibitors. Furthermore, the combination therapy showed enhanced antitumor efficacy compared to the PI3Kα inhibitor alone.[6]

Table 3: Pharmacokinetic Interactions of this compound with PI3Kα Inhibitors

ParameterDorzagliatin + BYL719 vs. Dorzagliatin aloneDorzagliatin + WX390 vs. Dorzagliatin alone
Increase in Dorzagliatin AUC0→t 41.65%20.25%
Increase in Dorzagliatin Cmax 33.48%13.32%

AUC0→t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration.[6]

The study suggests that the drug-drug interaction, potentially involving the inhibition of P-glycoprotein (P-gp), may contribute to the enhanced antitumor effect.[6]

  • Animal Model: Mice.

  • Methodology:

    • Plasma concentrations of this compound (Dorzagliatin), BYL719, and WX390 were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters were calculated.

    • Blood glucose levels and tumor volume changes were monitored over a four-week period to assess pharmacodynamic interactions and antitumor efficacy.[6]

PI3Ki PI3Kα Inhibitor (e.g., BYL719) Tumor Tumor Growth PI3Ki->Tumor Inhibits Hyperglycemia Hyperglycemia (Side Effect) PI3Ki->Hyperglycemia Induces Enhanced_Antitumor Enhanced Antitumor Efficacy PI3Ki->Enhanced_Antitumor Dorzagliatin This compound Dorzagliatin->Hyperglycemia Mitigates Glucose_Control Improved Glucose Control Dorzagliatin->Glucose_Control Dorzagliatin->Enhanced_Antitumor

Logical Relationship of this compound and PI3Kα Inhibitor Combination.

Conclusion

The available evidence strongly suggests that this compound possesses significant synergistic potential when combined with other therapeutic agents. In the context of Type 2 Diabetes, its combination with metformin leads to robust improvements in glycemic control and β-cell function. Early-phase studies with DPP-4 and SGLT2 inhibitors also point towards favorable synergistic outcomes. Furthermore, preclinical data highlights its potential to manage treatment-related side effects and possibly enhance efficacy in oncology.

Future research should focus on elucidating the precise mechanisms of synergy and conducting larger-scale clinical trials to confirm the long-term benefits and safety of these combination therapies. The findings presented in this guide underscore the promise of this compound as a cornerstone of combination treatment strategies, not only in diabetes but potentially in other therapeutic areas as well.

References

Bridging the Gap: In Vitro Efficacy of (S,S)-Sinogliatin Translates to In Vivo Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the glucokinase activator (S,S)-Sinogliatin (Dorzagliatin) reveals a strong correlation between its in vitro enzymatic activity and its in vivo therapeutic effects in preclinical models of type 2 diabetes. This guide provides a comparative overview of this compound and an alternative glucokinase activator, TTP399, with supporting experimental data to aid researchers and drug development professionals in understanding the translatability of in vitro findings.

This compound, a dual-acting glucokinase activator (GKA), has demonstrated its potential as a novel therapeutic agent for type 2 diabetes by targeting the glucose-sensing mechanisms in both the pancreas and the liver. In contrast, TTP399 is a hepato-selective GKA, primarily activating glucokinase in the liver. This distinction in their mechanism of action is a key factor in their respective pharmacological profiles.

In Vitro Performance: A Tale of Two Activators

The in vitro potency of GKAs is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50) and the maximum velocity (Vmax) of the enzymatic reaction they stimulate.

This compound exhibits a glucose-dependent activation of glucokinase, a characteristic that is crucial for its physiological action. Its EC50 value remains relatively constant as glucose concentrations increase from 3 to 5 mmol/L, indicating its effectiveness even at near-normal glucose levels. In one study, dorzagliatin was shown to increase the relative activity index of wild-type glucokinase by 50-fold.[1]

TTP399 , on the other hand, is designed for liver-specific activation. While specific EC50 and Vmax values under varying glucose concentrations are not as readily available in the public domain for a direct comparison, its hepatoselective nature is a key design feature aimed at minimizing the risk of hypoglycemia that could arise from pancreatic beta-cell overstimulation.

Table 1: Comparative In Vitro Glucokinase Activation

Glucokinase ActivatorMechanism of ActionEC50VmaxKey In Vitro Findings
This compound (Dorzagliatin) Dual-acting (Pancreas & Liver)Glucose-dependentIncreases enzyme activitySignificantly increases the relative activity index of wild-type and some mutant glucokinase enzymes.[1]
TTP399 Hepato-selectiveNot consistently reportedNot consistently reportedDesigned to primarily activate glucokinase in the liver, with the aim of reducing hypoglycemia risk.[2]

In Vivo Efficacy: From Bench to Bedside

The in vivo performance of this compound in animal models of type 2 diabetes corroborates its in vitro findings, demonstrating significant improvements in glycemic control.

In preclinical studies, This compound has been shown to lower blood glucose levels and improve glucose tolerance in diabetic rat models.[2] Phase 3 clinical trials in humans have further substantiated these findings, with dorzagliatin treatment leading to a significant reduction in HbA1c levels of approximately 1.07% compared to placebo.[3][4]

TTP399 has also demonstrated robust in vivo efficacy. In diabetic ob/ob mice, four weeks of treatment with TTP399 resulted in a significant reduction in HbA1c.[2] Clinical trials in patients with type 2 diabetes have also shown that TTP399 can lead to clinically meaningful reductions in HbA1c.[2]

Table 2: Comparative In Vivo Performance in Diabetic Models

Glucokinase ActivatorAnimal ModelKey In Vivo EfficacyHuman Clinical Trial Highlights
This compound (Dorzagliatin) Diabetic Rat ModelsImproved glucose tolerance and reduced blood glucose.[2]Significant reduction in HbA1c (~1.07%) in Phase 3 trials.[3][4]
TTP399 ob/ob MiceSignificant reduction in HbA1c after 4 weeks of treatment.[2]Clinically significant reductions in HbA1c in Phase 2 trials.[2]

Pharmacokinetic Profiles: A Glimpse into Drug Disposition

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall therapeutic success.

This compound has been characterized in various preclinical species and in humans. A population pharmacokinetic model in humans estimated the apparent total clearance (CL/F) to be 10.4 L/h and the apparent volume of the central compartment (Vc/F) to be 80.6 L for a typical male subject.[5]

Comprehensive preclinical pharmacokinetic data for TTP399 is less publicly available, however, studies in rats, dogs, and monkeys for other compounds provide a framework for the types of parameters that are critical for interspecies scaling and prediction of human pharmacokinetics.[5][6][7][8]

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Dorzagliatin) - HumanTTP399 - Preclinical (Representative data for other compounds)
Clearance (CL/F) 10.4 L/h[5]Rat: 31.9–37.8 mL/min/kg; Dog: 6.6–26.7 mL/min/kg; Monkey: 6.6–12.0 mL/min/kg[5]
Volume of Distribution (Vc/F) 80.6 L[5]Rat, Dog, Monkey: 1.3-5.2 L/kg[6]
Bioavailability (F) -Rat: 11.4%; Dog: 67.8%; Monkey: 6.75%[7]

Experimental Protocols

In Vitro Glucokinase Activation Assay (NADP+-coupled method)

This assay determines the in vitro potency of a glucokinase activator by measuring the rate of NADPH production in a coupled enzymatic reaction.

Materials:

  • Recombinant human glucokinase

  • Tris-HCl buffer

  • MgCl2

  • D-glucose

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Test compound (this compound or TTP399) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, D-glucose, ATP, NADP+, and G6PDH at optimized concentrations.

  • Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GKA).

  • Initiate the reaction by adding a fixed concentration of recombinant glucokinase to each well.

  • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of NADPH production and thus to the glucokinase activity.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response model to determine the EC50 and Vmax values.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

This test evaluates the effect of a glucokinase activator on glucose tolerance in vivo.

Animals:

  • Male diabetic rats (e.g., streptozotocin-induced diabetic rats or Zucker diabetic fatty rats)

  • Age- and weight-matched non-diabetic control rats

Materials:

  • Test compound (this compound or TTP399) formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer the test compound or vehicle control orally by gavage.

  • After a specified pre-treatment period (e.g., 30-60 minutes), administer the glucose solution orally by gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizing the Science

Signaling Pathway of Glucokinase Activation

GKA_Signaling cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 GK_p Glucokinase (GK) GLUT2_p->GK_p Enters cell G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p KATP KATP Channel Closure ATP_p->KATP Depolarization Depolarization KATP->Depolarization Ca2_p ↑ Ca2+ Influx Depolarization->Ca2_p Insulin Insulin Secretion Ca2_p->Insulin Sinogliatin_p This compound Sinogliatin_p->GK_p Allosteric Activation Glucose_l Glucose GLUT2_l GLUT2 GK_l Glucokinase (GK) GLUT2_l->GK_l Enters cell G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis HGP ↓ Hepatic Glucose Production Glycolysis->HGP Sinogliatin_l This compound Sinogliatin_l->GK_l Allosteric Activation TTP399_l TTP399 TTP399_l->GK_l Allosteric Activation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Reproducibility Analysis Assay Glucokinase Activation Assay Data_invitro Determine EC50 & Vmax Assay->Data_invitro Correlation In Vitro - In Vivo Correlation Data_invitro->Correlation Animal_Model Diabetic Animal Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT PK_studies Pharmacokinetic Studies Animal_Model->PK_studies Data_invivo_efficacy Assess Glucose Tolerance (AUC) OGTT->Data_invivo_efficacy Data_invivo_pk Determine PK Parameters (CL, Vd, F) PK_studies->Data_invivo_pk Data_invivo_efficacy->Correlation Data_invivo_pk->Correlation Logical_Relationship Invitro In Vitro Finding: This compound is a potent glucokinase activator. Mechanism Mechanism: Enhances glucose phosphorylation in pancreatic β-cells and hepatocytes. Invitro->Mechanism Invivo_effect Predicted In Vivo Effect: Improved glucose-stimulated insulin secretion and increased hepatic glucose uptake. Mechanism->Invivo_effect Invivo_observation In Vivo Observation: This compound lowers blood glucose and improves glucose tolerance in diabetic animal models. Invivo_effect->Invivo_observation is confirmed by Conclusion Conclusion: In vitro findings for this compound are reproducible in vivo. Invivo_observation->Conclusion

References

A Meta-Analysis of Clinical Trials Involving Dorzagliatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dorzagliatin's performance against placebo and other diabetes therapies, supported by experimental data from key clinical trials.

Dorzagliatin, a novel glucokinase activator, has emerged as a promising therapeutic agent for type 2 diabetes (T2DM). This guide synthesizes data from meta-analyses and pivotal Phase 3 clinical trials—SEED (for drug-naïve patients) and DAWN (for patients on metformin)—to evaluate its efficacy and safety. Preliminary data from a head-to-head trial comparing dorzagliatin with metformin and insulin glargine for nocturnal glucose control is also presented.

Efficacy of Dorzagliatin in Type 2 Diabetes Management

Dorzagliatin has demonstrated significant improvements in glycemic control in both drug-naïve patients and those inadequately controlled on metformin.[1][2][3]

Key Efficacy Findings from Meta-Analyses

A meta-analysis of randomized controlled trials revealed that dorzagliatin significantly improves several key glycemic markers compared to placebo.[4][5]

Efficacy EndpointMean Difference vs. Placebo95% Confidence Intervalp-value
HbA1c Reduction-0.65%[4][5]-0.76% to -0.54%[4]< 0.00001[4]
Fasting Plasma Glucose (FPG) Reduction-9.22 mg/dL[4][5]-9.99 to -8.44 mg/dL[4]< 0.00001[4]
2-hour Postprandial Glucose (2h-PPG) Reduction-48.70 mg/dL[4][5]-55.45 to -41.96 mg/dL[4]< 0.00001[4]
HOMA2-β (β-cell function) Improvement2.69[4][5]1.06 to 4.31[4]0.001[4]
HOMA2-IR (Insulin Resistance) Reduction-0.07[4][5]-0.14 to -0.01[4]0.03[4]

Table 1: Summary of Dorzagliatin's Efficacy from Meta-Analyses of Randomized Controlled Trials.[4][5]

Performance in Pivotal Phase 3 Clinical Trials

The SEED and DAWN trials further substantiate the efficacy of dorzagliatin in different patient populations.

TrialPatient PopulationDorzagliatin InterventionComparatorPrimary Endpoint: Change in HbA1c from Baseline
SEED [1][2][6]Drug-naïve T2DM75 mg twice dailyPlacebo-1.07% [1][2][6]
vs. -0.50% for placebo[1][6]
DAWN [7][8][9]T2DM inadequately controlled on metformin75 mg twice daily (add-on to metformin)Placebo (add-on to metformin)-1.02% [8][9]
vs. -0.36% for placebo + metformin[8][9]

Table 2: HbA1c Reduction in Phase 3 SEED and DAWN Trials at 24 weeks.[1][2][6][8][9]

Comparative Efficacy: Dorzagliatin vs. Other Antidiabetic Agents

While most clinical trials have compared dorzagliatin to placebo, a recent study initiated by the University of Alabama at Birmingham is evaluating its effects on nocturnal glucose control against metformin and insulin glargine. Preliminary findings from this ongoing trial suggest that both dorzagliatin and insulin glargine lowered nocturnal endogenous glucose production, primarily by reducing glycogenolysis. In contrast, metformin monotherapy did not significantly lower nocturnal endogenous glucose production at the prescribed standard dose. The complete results of this study are anticipated to provide a clearer comparative efficacy profile.

Safety and Tolerability Profile

Meta-analyses indicate that while the incidence of total adverse events is higher with dorzagliatin compared to placebo, the majority of these events are mild.[10] There is no significant increase in serious adverse events.[10]

Adverse Event ProfileDorzagliatin vs. Placebo (Risk Ratio/Odds Ratio)Key Observations
Total Adverse Events RR: 1.43 - 1.56[4][11]Increased risk of total AEs, mostly mild.[10]
Serious Adverse Events RR: 0.17 - 0.92[4][11]No significant difference compared to placebo.
Hypoglycemia RR: 3.64 (not statistically significant)[4]Mild hypoglycemia risk may be increased, but no significant difference in severe hypoglycemia.[10]
Hyperlipidemia RR: 1.52 - 1.80[4][11]Associated with a mild increase in triglycerides and total cholesterol.[5]
Body Weight Mean Difference: 0.40 kg[11]A slight increase in body weight was observed.[5]

Table 3: Summary of Dorzagliatin's Safety Profile from Meta-Analyses.[4][5][10][11]

Experimental Protocols

SEED Trial (NCT03173391)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial with a 24-week double-blind treatment period followed by a 28-week open-label extension where all patients received dorzagliatin.[1][6]

  • Participants: 463 drug-naïve patients with type 2 diabetes.[1][6]

  • Inclusion Criteria: Adults aged 18-75 with a diagnosis of T2DM for at least 3 months, HbA1c between 7.5% and 11.0%, and a BMI of 19-35 kg/m ².

  • Intervention: Dorzagliatin 75 mg twice daily or placebo.[1][6]

  • Primary Outcome: Change in HbA1c from baseline at 24 weeks.[1]

DAWN Trial (NCT03141073)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial with a 24-week double-blind treatment period and a 28-week open-label extension.[7][8][9]

  • Participants: 767 patients with T2DM inadequately controlled with metformin alone.[8][9]

  • Inclusion Criteria: Patients on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks with HbA1c between 7.0% and 11.0%.

  • Intervention: Dorzagliatin 75 mg twice daily or placebo, both as add-on therapy to metformin.[8][9]

  • Primary Outcome: Change in HbA1c from baseline at 24 weeks.[7][9]

Mechanism of Action: Glucokinase Activation Signaling Pathway

Dorzagliatin is a glucokinase activator (GKA) that enhances the activity of the glucokinase (GK) enzyme in a glucose-dependent manner.[12][13] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis.[12][13]

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & ATP Production G6P_p->Metabolism_p K_ATP K-ATP Channel Closure Metabolism_p->K_ATP Ca_ion Ca²⁺ Influx K_ATP->Ca_ion Insulin Insulin Secretion Ca_ion->Insulin Dorzagliatin_p Dorzagliatin Dorzagliatin_p->GK_p Allosteric Activation Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen HGO Reduced Hepatic Glucose Output G6P_l->HGO Dorzagliatin_l Dorzagliatin Dorzagliatin_l->GK_l Allosteric Activation Clinical_Trial_Workflow Screening Screening Period Randomization Randomization (1:1 or 2:1) Screening->Randomization TreatmentA Dorzagliatin + Background Therapy Randomization->TreatmentA TreatmentB Placebo + Background Therapy Randomization->TreatmentB DoubleBlind 24-Week Double-Blind Treatment Period OpenLabel 28-Week Open-Label Extension Period DoubleBlind->OpenLabel All patients receive Dorzagliatin FollowUp Follow-up OpenLabel->FollowUp TreatmentA->DoubleBlind TreatmentB->DoubleBlind

References

Safety Operating Guide

Proper Disposal of (S,S)-Sinogliatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for (S,S)-Sinogliatin, an investigational compound used in drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and professionals involved in the handling of this compound.

This compound is a glucokinase activator investigated for its potential in treating type 2 diabetes.[1][2][3] As with all investigational drugs, proper disposal is not merely a suggestion but a requirement governed by regulations for handling chemical and pharmaceutical waste.[4][5]

Hazard Assessment and Safety Data

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. While a specific comprehensive safety data sheet (SDS) for the (S,S)-enantiomer is not widely available, information from suppliers of Sinogliatin provides foundational safety data.

Chemical and Physical Properties of Sinogliatin

PropertyValue
CAS Number 1191996-10-7[1][2]
Molecular Formula C₂₂H₂₇ClN₄O₅[1][2]
Molecular Weight 462.9 g/mol [2]
Appearance Solid[2]
Storage -20°C[1][3]
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Slightly soluble (0.1-1 mg/ml)[2]

Note: This data is for Sinogliatin. Researchers should always consult the specific SDS provided by their supplier for the most accurate and detailed information.

Step-by-Step Disposal Protocol

The following procedure is a comprehensive guide based on best practices for the disposal of investigational pharmaceutical compounds.[4][5][6][7]

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles: To protect from potential splashes.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weigh boats, pipette tips, and other contaminated lab supplies in a designated, leak-proof hazardous waste container.[6][8]

    • Contaminated personal protective equipment, such as gloves and disposable lab coats, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous liquid waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Labeling of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement.

  • All containers must be labeled with the words "Hazardous Waste ".[4]

  • The full chemical name, "this compound" , must be clearly written. Avoid abbreviations.[4]

  • Indicate the primary hazard(s) associated with the waste.

  • Record the accumulation start date , which is the date the first piece of waste is placed in the container.

Step 4: Storage of Waste

Waste containers must be stored appropriately pending pickup by a licensed disposal vendor.

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[8]

Step 5: Arranging for Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Provide the EHS office with a complete inventory of the waste to be collected.

  • The most common and recommended method for the final destruction of pharmaceutical waste is high-temperature incineration .[5][6]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused compound, contaminated labware) A->B C Liquid Waste (Solutions containing Sinogliatin) A->C D Collect in Designated Hazardous Waste Container B->D C->D E Label Container: 'Hazardous Waste' 'this compound' Accumulation Date D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H High-Temperature Incineration by Licensed Vendor G->H

References

Essential Safety and Logistical Information for Handling (S,S)-Sinogliatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe and Compliant Laboratory Practices.

This document provides critical safety protocols and logistical plans for the handling and disposal of (S,S)-Sinogliatin, a potent glucokinase activator. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Summary for this compound

Based on the Safety Data Sheet (SDS) for the analogous compound Dorzagliatin, this compound should be handled as a hazardous substance with the following potential effects:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Irritation (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is contingent on the specific laboratory task being performed.

Table 1: Recommended Personal Protective Equipment for Various Laboratory Tasks

TaskRecommended PPE
Weighing and preparing solutions of solid this compound Double nitrile gloves, disposable gown, safety goggles, and a NIOSH-approved N95 respirator. All handling of the solid form must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Handling of dilute solutions of this compound Nitrile gloves, lab coat, and safety glasses.
Cleaning of glassware and work surfaces Double nitrile gloves, disposable gown, and safety goggles.
Disposal of waste Double nitrile gloves, disposable gown, and safety goggles.

Glove Selection and Chemical Compatibility

This compound is often dissolved in solvents such as acetonitrile or dimethyl sulfoxide (DMSO). It is crucial to select gloves that are resistant to these solvents. While nitrile gloves provide adequate protection for incidental splashes, they have poor resistance to some aromatic compounds, and this compound contains aromatic rings. Therefore, double-gloving is strongly recommended when handling the compound or its solutions. Gloves should be changed immediately if contamination is suspected.

Table 2: Chemical Breakthrough Time for Nitrile Gloves

ChemicalBreakthrough Time (minutes)Recommendation
Acetonitrile> 300Suitable for extended use
Dimethyl sulfoxide (DMSO)> 480Suitable for extended use

Note: Breakthrough times can vary based on glove thickness, manufacturer, and temperature. Always consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

Experimental Protocol: Donning and Doffing of PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat/Gown: Put on a clean lab coat or disposable gown and fasten it completely.

  • Respirator (if required): If handling the solid compound, perform a fit check for your N95 respirator and ensure a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat or gown. Don a second pair of nitrile gloves over the first pair.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Gown: Unfasten the lab coat or gown and roll it downwards from the shoulders, turning it inside out. Avoid touching the exterior surface. Dispose of it in the appropriate hazardous waste container.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.

  • Respirator (if used): Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan for this compound and Contaminated Materials

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.

Waste Segregation:

  • Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused solutions, and heavily contaminated items.

  • Trace Contaminated Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE (gloves, gowns), weigh boats, and absorbent pads.

  • Sharps Waste (Red Containers): For any needles or syringes that are completely empty. If a sharp contains any residual this compound, it must be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Segregate all waste into the appropriately labeled containers at the point of generation.

  • Ensure all waste containers are securely sealed.

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is clearly marked and secure.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling and disposing of this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task Hazard Level start->task_assessment solid_handling Handling Solid Compound? (e.g., weighing, neat transfer) task_assessment->solid_handling solution_handling Handling Solution? solid_handling->solution_handling No ppe_solid Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - N95 Respirator solid_handling->ppe_solid Yes high_concentration High Concentration or Potential for Splashing? solution_handling->high_concentration Yes ppe_low_conc Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution_handling->ppe_low_conc No ppe_high_conc Required PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles high_concentration->ppe_high_conc Yes high_concentration->ppe_low_conc No end Proceed with Task ppe_solid->end ppe_high_conc->end ppe_low_conc->end

Caption: PPE Selection Workflow for this compound.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Designate Handling Area (e.g., Fume Hood) don_ppe 2. Don Appropriate PPE weigh 3. Weigh/Handle Compound don_ppe->weigh experiment 4. Perform Experiment weigh->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 6. Segregate Contaminated Waste decontaminate->segregate_waste doff_ppe 7. Doff PPE segregate_waste->doff_ppe store_waste 8. Store Waste in SAA doff_ppe->store_waste

Caption: Safe Handling and Disposal Workflow.

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Reactant of Route 1
(S,S)-Sinogliatin
Reactant of Route 2
(S,S)-Sinogliatin

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